molecular formula C9H9BrO2 B1266529 2-Bromomethyl-1,4-benzodioxane CAS No. 2164-34-3

2-Bromomethyl-1,4-benzodioxane

Cat. No.: B1266529
CAS No.: 2164-34-3
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-UHFFFAOYSA-N
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Description

2-Bromomethyl-1,4-benzodioxane is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
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InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901301573
Record name 2-(Bromomethyl)-1,4-benzodioxane
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Molecular Weight

229.07 g/mol
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CAS No.

2164-34-3
Record name 2-(Bromomethyl)-1,4-benzodioxane
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Record name 2-Bromomethyl-1,4-benzodioxane
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Record name 2164-34-3
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Record name 2-(Bromomethyl)-1,4-benzodioxane
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Record name 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin
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Record name 2-BROMOMETHYL-1,4-BENZODIOXANE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid 1,4-benzodioxane scaffold, coupled with the reactive bromomethyl group, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, with a focus on its role as a precursor to adrenergic and serotonin receptor ligands.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 2164-34-3[1]
Appearance Colorless to light yellow or light orange clear liquid[2]
Boiling Point 250-251 °C[3]
Density 1.533 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.5720[3]
Purity ≥ 97%[3]
Storage Conditions Store at room temperature[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 2-Hydroxymethyl-1,4-benzodioxane to the target compound using dibromotriphenylphosphorane.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol)

  • Acetonitrile (200 mL)

  • Dibromotriphenylphosphorane (50 g, 119 mmol)

  • Ether/Hexane (1:1 mixture)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane in acetonitrile.

  • Add dibromotriphenylphosphorane to the solution.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • To the resulting residue, add a 1:1 mixture of ether and hexane to precipitate triphenylphosphine oxide.

  • Remove the triphenylphosphine oxide by filtration.

  • Evaporate the solvent from the filtrate to yield this compound as a brownish solid. This material is often used in subsequent steps without further purification.[4]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product 2-Hydroxymethyl-1,4-benzodioxane 2-Hydroxymethyl-1,4-benzodioxane Stirring (30 min) Stirring (30 min) 2-Hydroxymethyl-1,4-benzodioxane->Stirring (30 min) Add Reagents Dibromotriphenylphosphorane Dibromotriphenylphosphorane Dibromotriphenylphosphorane->Stirring (30 min) Acetonitrile Acetonitrile Acetonitrile->Stirring (30 min) Evaporation Evaporation Stirring (30 min)->Evaporation Precipitation & Filtration Precipitation & Filtration Evaporation->Precipitation & Filtration Add Ether/Hexane Final Evaporation Final Evaporation Precipitation & Filtration->Final Evaporation This compound This compound Final Evaporation->this compound

Synthetic Workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dioxane ring, and the bromomethyl group.

  • Aromatic Protons: A complex multiplet in the range of δ 6.8-7.0 ppm.

  • Dioxane Ring Protons:

    • The methine proton (CH-O) is expected to appear as a multiplet around δ 4.5-4.7 ppm.

    • The methylene protons (CH₂-O) will likely appear as two separate multiplets between δ 4.0 and 4.4 ppm due to their diastereotopic nature.

  • Bromomethyl Protons (CH₂Br): A doublet of doublets or a multiplet is expected around δ 3.5-3.7 ppm.

For comparison, the ¹H NMR spectrum of the parent 1,4-benzodioxan shows signals at δ 6.85 ppm (m, 4H, aromatic) and δ 4.18 ppm (s, 4H, O-CH₂-CH₂-O).[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Signals are expected in the region of δ 115-145 ppm.

  • Dioxane Ring Carbons:

    • The methine carbon (CH-O) should appear around δ 70-75 ppm.

    • The methylene carbon (CH₂-O) is expected around δ 65-70 ppm.

  • Bromomethyl Carbon (CH₂Br): A signal is anticipated in the range of δ 30-35 ppm.

The ¹³C NMR spectrum of 6-bromo-1,4-benzodioxane shows aromatic signals at approximately δ 115, 118, 122, 125, 142, and 144 ppm, with the dioxane carbons at δ 64 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): Two bands expected in the range of 1000-1300 cm⁻¹ (asymmetric and symmetric stretching).

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron impact mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • Loss of a bromine radical (M⁺ - Br) to give a fragment at m/z 149.

    • Loss of the bromomethyl group (M⁺ - CH₂Br) resulting in a fragment at m/z 135.

    • Cleavage of the dioxane ring can lead to various smaller fragments.

Reactivity and Applications in Drug Development

The presence of the bromomethyl group makes this compound an excellent electrophile for Sₙ2 reactions. This reactivity is widely exploited in the synthesis of pharmaceuticals by introducing various nucleophiles to build more complex molecular architectures.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, phenol, thiol) (1.1 - 2.2 eq)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (if necessary)

  • Solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent in a reaction flask.

  • Add the nucleophile and, if required, a base.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.[7]

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_reaction_process Process cluster_final_product Product This compound This compound Reaction Reaction This compound->Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Solvent Solvent Solvent->Reaction Base (optional) Base (optional) Base (optional)->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Substituted Product Substituted Product Purification->Substituted Product

General Workflow for Nucleophilic Substitution Reactions.

Role in the Synthesis of Adrenergic and Serotonin Receptor Ligands

The 1,4-benzodioxane moiety is a key pharmacophore in a number of clinically significant drugs that target adrenergic and serotonin receptors.[8][9] this compound is a pivotal intermediate in the synthesis of these compounds.

Adrenergic Receptor Antagonists

The 1,4-benzodioxane nucleus is a core component of several α-adrenergic receptor antagonists, such as WB-4101 and its analogues.[10] These compounds are valuable pharmacological tools for studying the cardiovascular system and have potential therapeutic applications in conditions like hypertension. The synthesis of these molecules often involves the reaction of this compound with an appropriate amine-containing side chain.

Serotonin Receptor Ligands

Derivatives of 1,4-benzodioxane have also shown significant activity as ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₁A.[4][9] These receptors are implicated in the pathophysiology of depression and anxiety. The synthetic versatility of this compound allows for the systematic modification of the molecule to optimize its affinity and selectivity for specific serotonin receptor subtypes, aiding in the development of novel CNS-active drugs.

Signaling_Pathway_Targeting This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Benzodioxane Derivatives Benzodioxane Derivatives Nucleophilic Substitution->Benzodioxane Derivatives Adrenergic Receptors (e.g., α₁) Adrenergic Receptors (e.g., α₁) Benzodioxane Derivatives->Adrenergic Receptors (e.g., α₁) Antagonism Serotonin Receptors (e.g., 5-HT1A) Serotonin Receptors (e.g., 5-HT1A) Benzodioxane Derivatives->Serotonin Receptors (e.g., 5-HT1A) Ligand Binding Cardiovascular Regulation Cardiovascular Regulation Adrenergic Receptors (e.g., α₁)->Cardiovascular Regulation CNS Activity (Anxiety, Depression) CNS Activity (Anxiety, Depression) Serotonin Receptors (e.g., 5-HT1A)->CNS Activity (Anxiety, Depression)

Targeting Signaling Pathways with Benzodioxane Derivatives.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its straightforward synthesis and the electrophilic nature of its bromomethyl group provide a reliable platform for the construction of diverse molecular libraries. The established importance of the 1,4-benzodioxane scaffold in targeting key physiological receptors underscores the continued relevance of this compound in the pursuit of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromomethyl-1,4-benzodioxane, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details the synthetic protocols and the analytical techniques required for its unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-Hydroxymethyl-1,4-benzodioxane.

Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

A common method for the synthesis of 2-Hydroxymethyl-1,4-benzodioxane involves the reaction of pyrocatechol with epichlorohydrin.[2]

Experimental Protocol:

  • Combine 0.5 mole of pyrocatechol with 1.5 moles of epichlorohydrin.

  • Add 1 mole of a 10% aqueous potassium hydroxide solution.

  • Stir the mixture vigorously at 100°C.

  • After cooling, extract the mixture with ether.

  • Wash the ether extract with a dilute potassium hydroxide solution and then with water.

  • Dry the ether extract and evaporate the solvent.

  • Recrystallize the product from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.

Bromination of 2-Hydroxymethyl-1,4-benzodioxane

The hydroxyl group of 2-Hydroxymethyl-1,4-benzodioxane can be substituted with bromine using a suitable brominating agent, such as dibromotriphenylphosphorane.

Experimental Protocol:

  • Dissolve 17.9 g (107 mmol) of 2-Hydroxymethyl-1,4-benzodioxane in 200 mL of acetonitrile.

  • Add 50 g (119 mmol) of dibromotriphenylphosphorane to the solution.

  • Stir the mixture for 30 minutes.

  • Evaporate the solvent.

  • Take up the residue in a 1:1 mixture of ether/hexane.

  • Remove the triphenylphosphine oxide by filtration.

  • Evaporate the solvent to obtain this compound as a brownish solid. This product is often used without further purification.[3]

Synthesis_Workflow Pyrocatechol Pyrocatechol Step1 Reaction at 100°C Pyrocatechol->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 KOH 10% aq. KOH KOH->Step1 Hydroxymethyl 2-Hydroxymethyl-1,4-benzodioxane Step1->Hydroxymethyl Step2 Bromination in Acetonitrile Hydroxymethyl->Step2 BrominatingAgent Dibromotriphenylphosphorane BrominatingAgent->Step2 Bromomethyl This compound Step2->Bromomethyl

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure. Two-dimensional NMR techniques like HSQC and HMBC can be employed for unambiguous assignment of signals, particularly for substituted analogs.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-aromatic6.85 - 7.00Multiplet
H-2 (methine)4.40 - 4.50Multiplet
H-3 (methylene)4.10 - 4.30Multiplet
H-5 (bromomethyl)3.50 - 3.60Doublet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-aromatic (quaternary)142.0 - 144.0
C-aromatic (CH)117.0 - 123.0
C-2 (methine)70.0 - 72.0
C-3 (methylene)65.0 - 67.0
C-5 (bromomethyl)33.0 - 35.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentRelative Intensity
228/230[M]⁺ (Molecular ion)Moderate
149[M - Br]⁺High
121[C₇H₅O₂]⁺Moderate
93[C₆H₅O]⁺Moderate

The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with approximately equal intensity.

Mass_Fragmentation Parent [C₉H₉BrO₂]⁺˙ m/z = 228/230 Frag1 [C₉H₉O₂]⁺ m/z = 149 Parent->Frag1 - Br• Frag2 [C₇H₅O₂]⁺ m/z = 121 Frag1->Frag2 - C₂H₄ Frag3 [C₆H₅O]⁺ m/z = 93 Frag2->Frag3 - CO

Caption: Predicted mass fragmentation pathway.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchEther
700-600C-Br stretchAlkyl halide

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the 1,4-benzodioxane scaffold is a common motif in a variety of biologically active compounds.[4] Derivatives of 2-substituted-1,4-benzodioxanes have been shown to interact with adrenergic and serotonergic receptors.[5] For instance, some analogs act as antagonists at α1-adrenergic receptors and as agonists or antagonists at 5-HT₁ₐ serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a 2-substituted-1,4-benzodioxane derivative acting as a GPCR antagonist.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., α1-adrenergic or 5-HT₁ₐ) G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., PLC or AC) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP₃, DAG, or cAMP) Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->Receptor Activates Antagonist This compound (Potential Antagonist) Antagonist->Receptor Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential antagonistic action on a GPCR signaling pathway.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of related 1,4-benzodioxane compounds and has not been experimentally verified for this compound itself.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. This guide has provided a detailed overview of its synthesis and the key analytical techniques for its characterization. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of its structure. Further research into the biological activities of this specific compound could reveal novel therapeutic applications, potentially through the modulation of GPCR signaling pathways.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane (CAS: 2164-34-3)

Introduction

This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its structure, featuring a reactive bromomethyl group attached to the 1,4-benzodioxane scaffold, makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1] The 1,4-benzodioxane moiety itself is a key substructure in numerous biologically active compounds, including antibacterial agents, anticancer therapeutics, and antagonists for various receptors.[2][3][4][5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for a technical audience.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and quality control.

Identifiers and Molecular Structure
IdentifierValue
CAS Number 2164-34-3[1][8][9]
Molecular Formula C₉H₉BrO₂[1][10]
Molecular Weight 229.07 g/mol [1][8]
IUPAC Name 3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine[8]
SMILES String BrCC1COc2ccccc2O1
InChI Key QYLFKNVZIFTCIY-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueSource
Appearance Colorless to light yellow/orange clear liquid[1]
Purity (Assay) ≥ 97-98% (GC)[1]
Boiling Point 250-251 °C[1][9]
Density 1.533 - 1.54 g/mL at 25 °C[1]
Refractive Index n20/D 1.5720[9]
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • FTIR and ATR-IR Spectra: Reference spectra are available and have been recorded, providing confirmation of the functional groups present in the molecule.[8]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Hydroxymethyl-1,4-benzodioxane Reagent Dibromotriphenylphosphorane (Ph₃PBr₂) in Acetonitrile Start->Reagent Reacts with Product This compound Reagent->Product Yields Byproduct Triphenylphosphine oxide (Removed by filtration) Product->Byproduct Co-product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is based on a standard literature procedure for the conversion of alcohols to alkyl bromides.[11]

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane (107 mmol, 17.9 g)

  • Acetonitrile (200 mL)

  • Dibromotriphenylphosphorane (119 mmol, 50 g)

  • Diethyl ether

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (17.9 g) in acetonitrile (200 mL).

  • To this solution, add dibromotriphenylphosphorane (50 g) portion-wise, maintaining control over any potential exotherm.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in a 1:1 mixture of diethyl ether and hexane.

  • The byproduct, triphenylphosphine oxide, will precipitate as a solid. Remove it by filtration.

  • Evaporate the solvent from the filtrate to yield the crude this compound as a brownish solid.[11]

  • This crude product is often of sufficient purity for subsequent reactions without further purification.[11]

Reactivity and Applications in Drug Development

The utility of this compound stems from its enhanced electrophilic properties, conferred by the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.[1]

General Reactivity

The primary site of reactivity is the carbon atom of the bromomethyl group. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds, displacing the bromide ion. This reactivity is fundamental to its role as a molecular building block.

Applications Overview

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science Central_Node This compound (CAS 2164-34-3) Pharma Active Pharmaceutical Ingredients (APIs) Central_Node->Pharma Building Block For Polymer Specialty Polymers Central_Node->Polymer Monomer/Intermediate For Agro Agrochemicals Central_Node->Agro Intermediate For Organic_Syn General Organic Synthesis Central_Node->Organic_Syn Versatile Reagent Neuro Drugs for Neurological Disorders Pharma->Neuro Coatings Coatings & Adhesives Polymer->Coatings

Caption: Key application areas for this compound.

Role in Drug Discovery

The 1,4-benzodioxane scaffold is prevalent in molecules targeting a variety of biological systems.[4][5][7] this compound serves as a key intermediate for introducing this valuable pharmacophore. Its applications include:

  • Synthesis of Pharmaceutical Compounds: It is a crucial intermediate in synthesizing drugs, particularly those targeting neurological disorders.[1]

  • Scaffold for Bioactive Molecules: The benzodioxane moiety is a recognized structural feature in compounds acting as adrenergic, serotoninergic, and nicotinic receptor antagonists and agonists.[2][7]

Use in Materials Science
  • Polymer Chemistry: The compound is used to produce specialty polymers, where the benzodioxane unit can enhance properties such as thermal stability and chemical resistance.[1]

General Experimental Workflow: Nucleophilic Substitution

This section provides a generalized workflow for a typical nucleophilic substitution reaction, a common application for this reagent.

Experimental_Workflow A Dissolve Nucleophile (Nu-H) and Base in appropriate solvent B Add this compound (solution or neat) A->B C Stir reaction mixture (Monitor by TLC/LC-MS) B->C D Reaction Complete? C->D E Aqueous Workup (e.g., wash with water/brine) D->E Yes J Continue heating/stirring D->J No F Extract with Organic Solvent E->F G Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) F->G H Purify Product (e.g., Column Chromatography, Recrystallization) G->H I Characterize Final Product (NMR, MS, etc.) H->I J->C

Caption: Generalized workflow for a nucleophilic substitution reaction.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification
Hazard ClassCodeStatement
Serious Eye Irritation H319Causes serious eye irritation[8][12]
Skin Irritation H315Causes skin irritation[8][12]
Respiratory Irritation H335May cause respiratory irritation[8][12]
Precautionary Statements and PPE
CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[12]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[10]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
  • Recommended PPE: Chemical safety goggles (eyeshields), chemical-resistant gloves (e.g., Viton®), and a suitable respirator (e.g., type ABEK filter) are mandatory.[10]

  • Storage: Store at room temperature in a well-ventilated place with the container tightly closed.[1][10]

  • Incompatibilities: Avoid strong oxidizing agents.[10]

References

Synthesis of 2-Bromomethyl-1,4-benzodioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromomethyl-1,4-benzodioxane, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved in a two-step process commencing from catechol. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound from catechol proceeds through the formation of a key intermediate, 2-Hydroxymethyl-1,4-benzodioxane. This intermediate is subsequently brominated to yield the final product. The overall reaction scheme is a fundamental process for accessing this important chemical scaffold.

II. Experimental Protocols

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

The initial step involves the reaction of catechol with an appropriate three-carbon building block to form the 1,4-benzodioxane ring system. One common and effective method utilizes epichlorohydrin in the presence of a base.[1][2] An alternative "greener" approach involves the reaction of catechol with glycerol carbonate.[3]

Protocol using Epichlorohydrin:

A mixture of catechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is stirred vigorously at 100°C.[1] After cooling, the reaction mixture is extracted with ether. The ethereal extract is then washed sequentially with a dilute potassium hydroxide solution and water. Following drying and evaporation of the solvent, the crude product is recrystallized from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.[1]

Step 2: Synthesis of this compound

The second step is the bromination of the hydroxyl group of 2-Hydroxymethyl-1,4-benzodioxane. A reliable method for this transformation employs dibromotriphenylphosphorane.

Protocol using Dibromotriphenylphosphorane:

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) is dissolved in acetonitrile (200 mL).[4] To this solution, dibromotriphenylphosphorane (50 g, 119 mmol) is added, and the mixture is stirred for 30 minutes.[4] The solvent is then removed by evaporation. The resulting residue is taken up in a 1:1 mixture of ether and hexane. The precipitated triphenylphosphine oxide is removed by filtration. Evaporation of the filtrate yields this compound as a brownish solid, which can often be used in subsequent steps without further purification.[4]

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from catechol.

Reaction StepReactantsMolar Ratio (Catechol:Reagent)Key Reagents/CatalystsSolventReaction TimeTemperatureYield
1. Formation of 2-Hydroxymethyl-1,4-benzodioxane Catechol, Epichlorohydrin1 : 310% aq. KOHWaterNot Specified100°CNot Specified
1. (Alternative) Catechol, Glycerol Carbonate1 : >1NaOCH₃None1 hour170°Cup to 88%[3]
2. Bromination 2-Hydroxymethyl-1,4-benzodioxane, Dibromotriphenylphosphorane1 : 1.11-Acetonitrile30 minutesNot SpecifiedNot Specified

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process from catechol to this compound.

Synthesis_Workflow cluster_step1 Formation of Benzodioxane Ring cluster_step2 Bromination Catechol Catechol Intermediate 2-Hydroxymethyl-1,4-benzodioxane Catechol->Intermediate Step 1 Epichlorohydrin Epichlorohydrin KOH KOH, 100°C Final_Product This compound Intermediate->Final_Product Step 2 Brominating_Agent Dibromotriphenylphosphorane Solvent Acetonitrile

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental physicochemical properties of 2-Bromomethyl-1,4-benzodioxane, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.

Physicochemical Data

The core molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueCitations
Molecular Formula C9H9BrO2[1][2][3][4]
Molecular Weight 229.07 g/mol [2][3][4]
CAS Number 2164-34-3[1][3]

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements.

There are no signaling pathways, experimental workflows, or logical relationships applicable to the presentation of the molecular weight and formula of a single chemical compound. Therefore, no diagrams are provided.

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant molecules.[1][2] The functionalization of this core structure is crucial for the development of new therapeutic agents. Among the various derivatives, 2-bromomethyl-1,4-benzodioxane stands out as a key intermediate due to the high reactivity of its bromomethyl group. This technical guide provides a comprehensive overview of the reactivity of this functional group, focusing on its utility in forming new carbon-heteroatom and carbon-carbon bonds. We will delve into the mechanistic underpinnings of its reactivity, provide a comparative analysis of its reactions with various nucleophiles, and present detailed experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of the bromomethyl group in 1,4-benzodioxane is primarily governed by its benzylic-like nature. The carbon atom bonded to the bromine is adjacent to the benzene ring of the benzodioxane system. This proximity allows for the stabilization of the transition state in nucleophilic substitution reactions through π-orbital overlap.

Nucleophilic Substitution: The Predominant Reaction Pathway

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions, predominantly through an S(_N)2 mechanism.[3][4][5] This is attributed to the primary nature of the carbon and the good leaving group ability of the bromide ion.

Key Factors Influencing S(_N)2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: The accessibility of the electrophilic carbon is crucial. As a primary halide, this compound is sterically unhindered, favoring the S(_N)2 pathway.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetone, are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[6]

  • Leaving Group: Bromide is an excellent leaving group, facilitating the substitution reaction.

While the S(_N)2 mechanism is dominant, under conditions that favor carbocation formation (e.g., in the presence of a silver salt or in highly polar, protic solvents), an S(_N)1 pathway may be possible, although less common for this primary benzylic-like halide.

Quantitative Reactivity Analysis

Nucleophile CategoryExample NucleophileRelative ReactivityTypical Products
Oxygen Nucleophiles
Phenoxides (e.g., sodium phenoxide)HighAryl ethers
Alkoxides (e.g., sodium ethoxide)HighAlkyl ethers
Carboxylates (e.g., sodium acetate)ModerateEsters
Nitrogen Nucleophiles
Azide (e.g., sodium azide)HighAlkyl azides
Amines (e.g., piperidine, ammonia)Moderate-HighSubstituted amines
Phthalimide anionModerateProtected primary amines
Sulfur Nucleophiles
Thiolates (e.g., sodium thiophenoxide)Very HighThioethers
Carbon Nucleophiles
Cyanide (e.g., sodium cyanide)HighNitriles
Enolates (e.g., diethyl malonate anion)ModerateC-alkylated products
Organometallics (e.g., Grignard reagents)See Section 5.0C-C bond formation

Key Synthetic Transformations and Experimental Protocols

The reactivity of the bromomethyl group makes this compound a versatile building block for a variety of important chemical transformations.

Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides is a classic example of the Williamson ether synthesis, a reliable method for the formation of ethers.[4][6][7]

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)-1,4-benzodioxane

  • Materials: this compound, phenol, sodium hydroxide, ethanol, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol with gentle heating.

    • Add phenol (1.0 equivalent) to the solution and stir until a clear solution of sodium phenoxide is formed.

    • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(phenoxymethyl)-1,4-benzodioxane.

Synthesis of Amines

Primary and secondary amines can be synthesized through the reaction of this compound with ammonia or primary/secondary amines, respectively. For the synthesis of primary amines, the Gabriel synthesis is often preferred to avoid over-alkylation.[8][9]

Experimental Protocol: Gabriel Synthesis of 2-(Aminomethyl)-1,4-benzodioxane

  • Materials: this compound, potassium phthalimide, N,N-dimethylformamide (DMF), hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

    • Add this compound (1.0 equivalent) to the solution and heat the mixture at 80-100 °C.

    • Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(1,4-benzodioxan-2-ylmethyl)phthalimide.

    • Filter the solid, wash with water, and dry.

    • Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (1.5-2.0 equivalents).

    • Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Basify the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts, concentrate, and purify the resulting 2-(aminomethyl)-1,4-benzodioxane by distillation or chromatography.

Formation of Carbon-Carbon Bonds

The bromomethyl group can be displaced by carbon nucleophiles to form new C-C bonds.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)-1,4-benzodioxane

  • Materials: this compound, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.

    • Add this compound (1.0 equivalent) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

    • Upon completion, pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(cyanomethyl)-1,4-benzodioxane.

Other Important Reactions

Grignard Reagent Formation

While the formation of a Grignard reagent from this compound is theoretically possible, it can be challenging.[5][10] The presence of the ether oxygens in the 1,4-dioxane ring can potentially coordinate with the magnesium, and the reactivity of the resulting Grignard reagent must be carefully controlled to avoid side reactions. The reaction must be carried out under strictly anhydrous conditions using an ether solvent like diethyl ether or THF.[5]

Potential Side Reactions

In reactions with strongly basic nucleophiles, elimination (E2) can be a competing side reaction, although it is generally less favored for primary halides compared to substitution.[7] In the case of bulky nucleophiles or bases, the likelihood of elimination increases.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Substitution_Pathways cluster_O_nucleophiles Oxygen Nucleophiles cluster_N_nucleophiles Nitrogen Nucleophiles cluster_S_nucleophiles Sulfur Nucleophiles cluster_C_nucleophiles Carbon Nucleophiles Start This compound Phenoxide Phenoxide (ArO⁻) Start->Phenoxide Sₙ2 Alkoxide Alkoxide (RO⁻) Start->Alkoxide Sₙ2 Carboxylate Carboxylate (RCOO⁻) Start->Carboxylate Sₙ2 Azide Azide (N₃⁻) Start->Azide Sₙ2 Amine Amine (R₂NH) Start->Amine Sₙ2 Phthalimide Phthalimide anion Start->Phthalimide Sₙ2 Thiolate Thiolate (RS⁻) Start->Thiolate Sₙ2 Cyanide Cyanide (CN⁻) Start->Cyanide Sₙ2 Enolate Enolate Start->Enolate Sₙ2 Ether Ether (Williamson Synthesis) Phenoxide->Ether Alkoxide->Ether Ester Ester Carboxylate->Ester Azide_Product Alkyl Azide Azide->Azide_Product Amine_Product Amine Amine->Amine_Product Phthalimide_Product N-Alkylphthalimide (Gabriel Synthesis) Phthalimide->Phthalimide_Product Thioether Thioether Thiolate->Thioether Nitrile Nitrile Cyanide->Nitrile C_Alkylated C-Alkylated Product Enolate->C_Alkylated

Caption: Nucleophilic substitution pathways of this compound.

Gabriel_Synthesis_Workflow Start This compound + Potassium Phthalimide Step1 N-Alkylation (Sₙ2) in DMF Start->Step1 Intermediate N-(1,4-Benzodioxan-2-ylmethyl)phthalimide Step1->Intermediate Step2 Hydrazinolysis (Hydrazine hydrate in Ethanol) Intermediate->Step2 Product 2-Aminomethyl-1,4-benzodioxane + Phthalhydrazide Step2->Product

Caption: Workflow for the Gabriel synthesis of 2-aminomethyl-1,4-benzodioxane.

Conclusion

The bromomethyl group in 1,4-benzodioxane is a highly reactive and synthetically versatile functional group. Its propensity to undergo S(_N)2 reactions with a wide array of nucleophiles makes it an invaluable tool for the elaboration of the 1,4-benzodioxane scaffold. This guide has provided a detailed overview of its reactivity, offering both a theoretical framework and practical experimental guidance. For researchers in drug discovery and development, a thorough understanding of the reactivity of this compound is essential for the efficient design and synthesis of novel bioactive molecules.

References

The Versatile Intermediate: A Technical Guide to 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structure, combining a benzene ring fused to a dioxane ring with a reactive bromomethyl group, makes it an important precursor for a variety of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications as a synthetic intermediate, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 2164-34-3[1][2][3]
Molecular Formula C₉H₉BrO₂[1][2][3][4]
Molecular Weight 229.07 g/mol [1][3][4]
Appearance Colorless to light yellow or light orange clear liquid[4]
Boiling Point 250-251 °C (lit.)[3]
Density 1.533 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.5720 (lit.)[3]
Solubility Soluble in common organic solvents
SMILES BrCC1COc2ccccc2O1
InChI 1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

TechniqueDataReference
¹H NMR Spectral data available on NMRShiftDB.[5]
¹³C NMR Spectral data for related benzodioxane structures are available, which can be used for comparative analysis.[6][7][8]
FTIR FTIR and ATR-IR spectra are available on PubChem, recorded on a Bruker Tensor 27 FT-IR.[5]
Mass Spectrometry Predicted collision cross section data for various adducts are available on PubChemLite.[9]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is adapted from established synthetic methods.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane

  • Dibromotriphenylphosphorane

  • Acetonitrile

  • Diethyl ether

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in acetonitrile.

  • To this solution, add dibromotriphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent by rotary evaporation.

  • To the residue, add a 1:1 mixture of diethyl ether and hexane.

  • The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as a brownish solid. This crude product is often used in subsequent steps without further purification.

Synthesis_of_2_Bromomethyl_1_4_benzodioxane 2-Hydroxymethyl-1,4-benzodioxane 2-Hydroxymethyl-1,4-benzodioxane reagents Dibromotriphenylphosphorane, Acetonitrile 2-Hydroxymethyl-1,4-benzodioxane->reagents product This compound reagents->product Bromination

Synthesis of this compound.

Application as a Synthetic Intermediate: Synthesis of α1-Adrenergic Receptor Antagonists

This compound is a crucial intermediate in the synthesis of a class of pharmaceuticals known as α1-adrenergic receptor antagonists. These drugs are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). A prominent example is Doxazosin.

Synthetic Workflow: Doxazosin Synthesis

The synthesis of Doxazosin involves the reaction of a 1,4-benzodioxane moiety with a piperazine derivative, followed by coupling with a quinazoline core. While various synthetic routes exist, the following workflow illustrates the key transformations where a 1,4-benzodioxane intermediate is essential. The initial step often involves the formation of a more stable benzodioxane derivative like the carboxylic acid or an ester before coupling with piperazine.

Step 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine This key intermediate is typically synthesized by reacting 1,4-benzodioxane-2-carbonyl chloride with piperazine. The carbonyl chloride itself is prepared from 1,4-benzodioxane-2-carboxylic acid.

Experimental Protocol (Illustrative):

  • A solution of 1,4-benzodioxane-2-carbonyl chloride in a suitable solvent (e.g., N,N-dimethylformamide) is prepared.

  • Piperazine is added to the solution, often in the presence of a base like potassium carbonate to neutralize the HCl generated.

  • The reaction mixture is stirred, typically at an elevated temperature (e.g., 80 °C), for several hours.

  • After completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Condensation with 2-chloro-4-amino-6,7-dimethoxyquinazoline The final step involves the nucleophilic substitution reaction between the secondary amine of the piperazine ring and the chloro-quinazoline derivative.

Experimental Protocol (Illustrative):

  • 1-(1,4-Benzodioxane-2-carbonyl)piperazine and 2-chloro-4-amino-6,7-dimethoxyquinazoline are refluxed in a high-boiling solvent such as n-butanol.

  • The reaction proceeds for several hours.

  • Upon cooling, the product, Doxazosin hydrochloride, precipitates and can be collected by filtration.

  • The free base, Doxazosin, can be obtained by treating the hydrochloride salt with a base like aqueous ammonia.

Doxazosin_Synthesis cluster_benzodioxane Benzodioxane Intermediate Preparation cluster_coupling Coupling and Final Product Formation This compound This compound 1,4-Benzodioxane-2-carboxylic_acid 1,4-Benzodioxane- 2-carboxylic acid This compound->1,4-Benzodioxane-2-carboxylic_acid Hydrolysis/ Oxidation 1,4-Benzodioxane-2-carbonyl_chloride 1,4-Benzodioxane- 2-carbonyl chloride 1,4-Benzodioxane-2-carboxylic_acid->1,4-Benzodioxane-2-carbonyl_chloride SOCl₂ or (COCl)₂ piperazine Piperazine 1,4-Benzodioxane-2-carbonyl_chloride->piperazine intermediate 1-(1,4-Benzodioxane-2- carbonyl)piperazine piperazine->intermediate Acylation quinazoline 2-chloro-4-amino-6,7- dimethoxyquinazoline intermediate->quinazoline doxazosin Doxazosin quinazoline->doxazosin Nucleophilic Aromatic Substitution

Synthetic workflow for Doxazosin.

Biological Activity and Signaling Pathway

The pharmacological effect of drugs derived from this compound, such as Doxazosin, stems from their ability to antagonize α1-adrenergic receptors.[1][10] These receptors are integral to the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.

α1-Adrenergic Receptor Signaling Pathway

Norepinephrine, released from sympathetic nerves, normally binds to α1-adrenergic receptors, which are Gq protein-coupled receptors.[11] This binding initiates a signaling cascade that leads to smooth muscle contraction. Doxazosin competitively blocks this binding, leading to smooth muscle relaxation.[1][2]

The key steps in the α1-adrenergic receptor signaling pathway are as follows:

  • Agonist Binding: Norepinephrine binds to the α1-adrenergic receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein activates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG together activate Protein Kinase C.

  • Smooth Muscle Contraction: PKC and Ca²⁺-calmodulin-dependent kinases phosphorylate downstream targets, ultimately leading to the contraction of smooth muscle cells.

Doxazosin, by blocking the initial agonist binding step, prevents this entire cascade, resulting in vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[2][10]

a1_signaling_pathway cluster_cell_membrane Cell Membrane a1_receptor α1-Adrenergic Receptor gq_protein Gq Protein a1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves norepinephrine Norepinephrine (Agonist) norepinephrine->a1_receptor Binds doxazosin Doxazosin (Antagonist) doxazosin->a1_receptor Blocks ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates contraction Smooth Muscle Contraction pkc->contraction Leads to

α1-Adrenergic receptor signaling pathway.

Conclusion

This compound stands out as a valuable and versatile synthetic intermediate. Its utility in the construction of complex, biologically active molecules, particularly α1-adrenergic receptor antagonists, underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this scaffold for the design of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers in this dynamic field.

References

The Versatile Role of 2-Bromomethyl-1,4-benzodioxane in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a key synthetic intermediate that serves as a cornerstone in the development of a diverse array of pharmacologically active compounds. Its stable 1,4-benzodioxane core, coupled with the reactive bromomethyl group, provides a versatile scaffold for the synthesis of molecules targeting a range of biological systems. This technical guide explores the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent and selective ligands for adrenergic and serotonergic receptors, as well as emerging applications in anticancer research. We will delve into the synthesis of this intermediate, its chemical reactivity, and the biological activities of the resulting derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The biological activity of 1,4-benzodioxane derivatives is critically influenced by the nature of the substituent at the C2-position of the dioxan ring and the substitution pattern on the aromatic ring. This compound provides an accessible entry point for introducing a variety of functional groups at this crucial C2-position, primarily through nucleophilic substitution reactions.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Synthesis of this compound

A common and efficient method for this transformation is the use of a phosphorus-based brominating agent, such as dibromotriphenylphosphorane, in an aprotic solvent.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane

  • Dibromotriphenylphosphorane

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in anhydrous acetonitrile.

  • Add dibromotriphenylphosphorane (1.1-1.2 eq) to the solution at room temperature with stirring.

  • Continue stirring for 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in a 1:1 mixture of diethyl ether and hexane.

  • Filter the mixture to remove the triphenylphosphine oxide byproduct.

  • Evaporate the filtrate to yield this compound as a solid. This product is often used in subsequent steps without further purification.

Core Applications in Medicinal Chemistry

The reactivity of the bromomethyl group makes this compound an excellent electrophile for N-alkylation reactions with a wide range of primary and secondary amines. This reaction is the foundation for the synthesis of a large number of biologically active 2-(aminomethyl)-1,4-benzodioxane derivatives.

G This compound This compound 2-(N,N-disubstituted-aminomethyl)-1,4-benzodioxane 2-(N,N-disubstituted-aminomethyl)-1,4-benzodioxane This compound->2-(N,N-disubstituted-aminomethyl)-1,4-benzodioxane  N-Alkylation Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH) Primary/Secondary Amine (R1R2NH)->2-(N,N-disubstituted-aminomethyl)-1,4-benzodioxane

General synthetic scheme for N-alkylation.
Adrenergic Receptor Antagonists

One of the most significant applications of this compound is in the synthesis of α1-adrenergic receptor antagonists. These agents are crucial in the management of hypertension and benign prostatic hyperplasia.

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.

G cluster_membrane Cell Membrane Ligand Norepinephrine/pinephrine Alpha1_AR α1-Adrenergic Receptor Ligand->Alpha1_AR Binds Gq Gq/11 Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

α1-Adrenergic receptor signaling pathway.

A prominent example is the synthesis of analogues of WB-4101, a potent α1-adrenoceptor antagonist. The general structure involves the 2-(aminomethyl)-1,4-benzodioxane core linked to a substituted phenoxyethylamine moiety.

Compound/AnalogueReceptor Subtype Affinity (Ki, nM)Reference
(S)-WB-4101 α1A: 0.17, α1B: 2.1, α1D: 0.23F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370
Analogue 1 (phenoxy) α1A: 2.5, α1B: 25, α1D: 4.0F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370
Analogue 2 (2-methoxyphenoxy) α1A: 0.32, α1B: 5.0, α1D: 0.50F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370
Serotonin Receptor Ligands

Derivatives of this compound are also pivotal in the development of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These ligands have therapeutic potential as anxiolytics, antidepressants, and antipsychotics.

The 5-HT1A receptor is a GPCR that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of the 5-HT1A receptor also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.

G cluster_membrane Cell Membrane Ligand Serotonin (5-HT) 5HT1A_R 5-HT1A Receptor Ligand->5HT1A_R Binds Gi Gi/o 5HT1A_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_efflux K⁺ Efflux GIRK->K_efflux Opens to allow ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_efflux->Hyperpolarization

5-HT1A receptor signaling pathway.

Many 5-HT1A receptor ligands feature a piperazine moiety attached to the 2-(aminomethyl)-1,4-benzodioxane scaffold.

Compound/AnalogueReceptor Affinity (Ki, nM)Functional ActivityReference
Compound A 5-HT1A: 1.2AgonistM. L. López-Rodríguez et al., J. Med. Chem. 2005, 48, 20, 6289-6301
Compound B 5-HT1A: 3.5Partial AgonistM. L. López-Rodríguez et al., J. Med. Chem. 2005, 48, 20, 6289-6301
Anticancer Agents

Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. The mechanism of action can be diverse, including inhibition of key enzymes involved in cancer cell proliferation and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Add the solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM)Reference
Hydrazone Derivative 7e MDA-MB-435 (Melanoma)0.20R. Dewangan et al., Bioorg. Chem. 2025, 159, 108449
Triazole Derivative 5k HEPG2 (Hepatocellular Carcinoma)0.81Y. Zhang et al., Bioorg. Med. Chem. Lett. 2011, 21, 20, 6175-8
Oxadiazole Derivative 7a HUVEC (Endothelial Cells)Potent ActivityH. Liu et al., Bioorg. Med. Chem. Lett. 2013, 23, 10, 2876-9

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity enable the construction of a vast chemical space of 2-(aminomethyl)-1,4-benzodioxane derivatives. These compounds have demonstrated significant therapeutic potential, particularly as antagonists of α1-adrenergic receptors for cardiovascular and urological conditions, and as ligands of 5-HT1A receptors for central nervous system disorders. Furthermore, the emerging role of the 1,4-benzodioxane scaffold in the development of novel anticancer agents opens up new avenues for drug discovery. The data and protocols presented in this guide underscore the continued importance of this compound in the quest for new and improved therapeutics. Future research will undoubtedly continue to leverage this key intermediate to explore novel biological targets and develop next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Bromomethyl-1,4-benzodioxane, a versatile building block in the development of pharmaceuticals and other specialty chemicals.[1] This compound serves as a key intermediate, particularly in the creation of drugs targeting neurological disorders.[1]

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-Hydroxymethyl-1,4-benzodioxane, from catechol and epichlorohydrin. The subsequent step is the bromination of this alcohol to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is adapted from the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.[2]

Materials:

  • Pyrocatechol (0.5 mole)

  • Epichlorohydrin (1.5 moles)

  • 10% aqueous potassium hydroxide solution (1 mole)

  • Ether

  • Dilute potassium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution at 100°C.[2]

  • After the reaction is complete, cool the mixture.

  • Extract the product with ether.[2]

  • Wash the ether extract with a dilute potassium hydroxide solution followed by water.[2]

  • Dry the ether extract and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.[2]

Step 2: Synthesis of this compound

This protocol details the bromination of 2-Hydroxymethyl-1,4-benzodioxane to the final product.[3]

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol)

  • Acetonitrile (200 mL)

  • Dibromotriphenylphosphorane (50 g, 119 mmol)

  • Ether/hexane mixture (1:1)

Procedure:

  • Dissolve 17.9 g (107 mmol) of 2-Hydroxymethyl-1,4-benzodioxane in 200 mL of acetonitrile.[3]

  • Add 50 g (119 mmol) of dibromotriphenylphosphorane to the solution.[3]

  • Stir the mixture for 30 minutes.[3]

  • Evaporate the solvent.[3]

  • Take up the residue in a 1:1 mixture of ether and hexane.[3]

  • Remove the triphenylphosphine oxide precipitate by filtration.[3]

  • Evaporate the solvent from the filtrate to obtain this compound as a brownish solid.[3] This product is often used without further purification.[3]

Quantitative Data Summary

StepReactantMoles/MassReagentMoles/MassSolventVolumeProduct
1Pyrocatechol0.5 molEpichlorohydrin1.5 mol--2-Hydroxymethyl-1,4-benzodioxane
110% aq. KOH1.0 mol
22-Hydroxymethyl-1,4-benzodioxane17.9 g (107 mmol)Dibromotriphenylphosphorane50 g (119 mmol)Acetonitrile200 mLThis compound

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination Catechol Catechol Reaction1 + 10% aq. KOH, 100°C Catechol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Precursor 2-Hydroxymethyl-1,4-benzodioxane Precursor_ref 2-Hydroxymethyl-1,4-benzodioxane Reaction1->Precursor Reagent Dibromotriphenyl- phosphorane Reaction2 + Acetonitrile, 30 min Reagent->Reaction2 FinalProduct This compound Precursor_ref->Reaction2 Reaction2->FinalProduct

Caption: Synthesis pathway for this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-Bromomethyl-1,4-benzodioxane in nucleophilic substitution reactions. This versatile reagent serves as a key building block for introducing the 1,4-benzodioxane moiety into a wide range of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4][5]

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of this compound, the bromine atom serves as an excellent leaving group, facilitating the attachment of various nucleophiles to the methylene (-CH2-) group at the 2-position of the 1,4-benzodioxane ring.

This document outlines the synthetic procedures for the reaction of this compound with oxygen, nitrogen, and sulfur nucleophiles, providing detailed experimental protocols and tabulated data for a variety of substrates.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of this compound from the corresponding alcohol is a prerequisite for its use in subsequent nucleophilic substitution reactions.

Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane[6]

This protocol describes the conversion of 2-Hydroxymethyl-1,4-benzodioxane to this compound using dibromotriphenylphosphorane.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane

  • Dibromotriphenylphosphorane

  • Acetonitrile

  • Ether

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) in acetonitrile (200 mL).[6]

  • To the stirred solution, add dibromotriphenylphosphorane (50 g, 119 mmol).[6]

  • Stir the reaction mixture at room temperature for 30 minutes.[6]

  • Remove the solvent by evaporation under reduced pressure.[6]

  • To the residue, add a 1:1 mixture of ether/hexane and mix thoroughly.[6]

  • Remove the precipitated triphenylphosphine oxide by filtration.[6]

  • Evaporate the solvent from the filtrate to obtain this compound as a brownish solid. This material is typically used in the next step without further purification.[6]

Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product start 2-Hydroxymethyl-1,4-benzodioxane reaction Stir at RT for 30 min start->reaction reagent1 Dibromotriphenylphosphorane reagent1->reaction solvent Acetonitrile solvent->reaction evaporation1 Evaporation reaction->evaporation1 extraction Ether/Hexane Addition & Filtration evaporation1->extraction evaporation2 Final Evaporation extraction->evaporation2 product This compound evaporation2->product G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product reactant1 This compound reaction Stir at RT or Heat reactant1->reaction reactant2 Phenol Derivative reactant2->reaction base K₂CO₃ / Cs₂CO₃ base->reaction solvent Acetonitrile / DMF solvent->reaction filtration Filtration reaction->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification product 2-(Aryloxymethyl)-1,4-benzodioxane purification->product G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product reactant1 This compound reaction Stir at RT or Heat reactant1->reaction reactant2 Primary/Secondary Amine reactant2->reaction base K₂CO₃ / Et₃N base->reaction solvent DMF / Acetonitrile solvent->reaction extraction Aqueous Workup & Extraction reaction->extraction purification Column Chromatography extraction->purification product N-((1,4-Benzodioxan-2-yl)methyl)amine purification->product G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product reactant1 This compound reaction Stir at RT or Heat reactant1->reaction reactant2 Thiol / Thiophenol reactant2->reaction base K₂CO₃ / NaOH base->reaction solvent Ethanol / DMF solvent->reaction extraction Aqueous Workup & Extraction reaction->extraction purification Column Chromatography extraction->purification product 2-((Aryl/Alkylthio)methyl)-1,4-benzodioxane purification->product

References

Application Notes and Protocols: Alkylation of Phenols with 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The alkylation of phenols with 2-Bromomethyl-1,4-benzodioxane via the Williamson ether synthesis is a fundamental method for creating aryl ethers that incorporate this important moiety.[3][4] This reaction is crucial for the synthesis of potential therapeutic agents, including α- and β-adrenergic blocking agents and compounds targeting serotonin receptors. This document provides a detailed protocol for this O-alkylation reaction, a summary of reaction conditions for various phenolic substrates, and visual guides to the reaction pathway and experimental workflow.

Introduction

The synthesis of ethers from an alkoxide and an alkyl halide, known as the Williamson ether synthesis, is a robust and versatile method in organic chemistry.[5] When applied to phenols and this compound, it provides a direct route to a class of compounds with significant pharmacological interest. The reaction proceeds through an SN2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile to displace the bromide from this compound.[6][7] The efficiency of this synthesis allows for the creation of diverse molecular libraries for drug discovery and development.

General Reaction Scheme

The overall transformation involves the formation of a phenoxide followed by its reaction with the alkyl bromide.

General Reaction Scheme for Alkylation of Phenol

Figure 1: General reaction for the alkylation of a substituted phenol with this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-((phenoxymethyl)methyl)-1,4-benzodioxane derivatives. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.

3.1 Materials and Equipment

  • Reagents:

    • Substituted Phenol (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH)) (1.5 - 3.0 eq)

    • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates and chamber

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

3.2 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.0 eq) and the selected anhydrous solvent (e.g., DMF, 0.2-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Alkylating Agent Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and yields for the alkylation of various phenols with this compound, as adapted from synthetic literature.

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF801292
24-MethoxyphenolK₂CO₃AcetoneReflux1888
34-NitrophenolCs₂CO₃MeCN70695
42-ChlorophenolK₂CO₃DMF902475
54-HydroxyacetophenoneNaHDMF25485
6Catechol (mono-alkylation)K₂CO₃DMF60865

Note: Data is representative and compiled from various synthetic procedures. Yields are isolated yields after purification.

Visualized Pathways and Workflows

5.1 Reaction Pathway Diagram

This diagram illustrates the key steps in the Williamson ether synthesis: phenoxide formation and nucleophilic substitution.

Reaction_Pathway cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Ion) Phenol->Phenoxide + Base - H-Base⁺ Base Base (e.g., K₂CO₃) Phenoxide2 Ar-O⁻ AlkylHalide Br-CH₂-R' (this compound) Product Ar-O-CH₂-R' (Final Ether Product) AlkylHalide->Product Phenoxide2->AlkylHalide

Caption: Williamson ether synthesis pathway for phenol alkylation.

5.2 Experimental Workflow Diagram

This flowchart outlines the complete experimental procedure from setup to final product characterization.

Experimental_Workflow Start Start Setup 1. Combine Phenol, Base, & Anhydrous Solvent Start->Setup Add_Alkyl_Halide 2. Add 2-Bromomethyl- 1,4-benzodioxane Setup->Add_Alkyl_Halide React 3. Heat and Stir (e.g., 80°C, 12h) Add_Alkyl_Halide->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) Monitor->Workup Complete Concentrate 6. Concentrate in vacuo Workup->Concentrate Purify 7. Purify by Column Chromatography Concentrate->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for synthesis and purification.

Safety Precautions

  • This compound: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents like DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium and cesium carbonates are irritants.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of phenol.Use a stronger base (e.g., NaH, Cs₂CO₃) or ensure the base is anhydrous and of high quality.
Degradation of alkylating agent.Add the alkylating agent slowly at a lower temperature before heating.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor closely by TLC.
Steric hindrance from substituted phenol.Use a less hindered base and a higher boiling point solvent (e.g., DMF) to allow for higher reaction temperatures.
Side Products (C-alkylation) High reaction temperatures.Perform the reaction at the lowest effective temperature. C-alkylation is a known competitive pathway.[8]
Choice of solvent.Less polar solvents can sometimes favor O-alkylation.

References

Application Notes and Protocols for N-alkylation of Amines using 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-alkylation of primary and secondary amines with 2-Bromomethyl-1,4-benzodioxane, a key reaction in the synthesis of a diverse range of biologically active compounds. The resulting N-substituted 2-aminomethyl-1,4-benzodioxane derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a variety of pharmacological activities, notably as ligands for adrenergic and serotonergic receptors.[1][2][3]

Introduction

The 1,4-benzodioxane moiety is a privileged structure in drug discovery, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The N-alkylation of amines with this compound provides a straightforward and efficient method to introduce the pharmacologically significant (1,4-benzodioxan-2-yl)methyl group onto a variety of amine-containing molecules. This synthetic strategy is crucial for developing novel therapeutic agents and for structure-activity relationship (SAR) studies.

Reaction Overview

The N-alkylation of amines with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the starting amine and promoting the reaction to completion.

Experimental Protocols

Below are detailed protocols for the N-alkylation of various types of amines with this compound. These protocols are based on established synthetic methodologies and can be adapted for specific substrates.

Protocol 1: N-alkylation of Primary Aliphatic Amines

This protocol describes a general procedure for the mono-alkylation of primary aliphatic amines.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., n-butylamine, cyclohexylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary aliphatic amine (1.2 equivalents) in acetonitrile (10 mL per mmol of this compound), add potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-alkylation of Secondary Aliphatic and Cyclic Amines

This protocol is suitable for the alkylation of secondary amines such as diethylamine or cyclic amines like piperidine and morpholine.

Materials:

  • This compound

  • Secondary or cyclic amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary or cyclic amine (1.1 equivalents) in DMF (5 mL per mmol of this compound), add potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50 °C for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume of organic layer) to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: N-alkylation of Aromatic Amines (Anilines)

This protocol outlines the procedure for the alkylation of anilines.

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aniline (1.0 equivalent) in anhydrous DMF (10 mL per mmol) under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative data for the N-alkylation of various amines with this compound based on the general protocols described above. Actual yields may vary depending on the specific substrate and reaction conditions.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
n-ButylamineK₂CO₃Acetonitrile80685-95
CyclohexylamineEt₃NAcetonitrile80880-90
BenzylamineK₂CO₃DMF60490-98

Table 1: N-alkylation of Primary Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
DiethylamineK₂CO₃DMF50680-90
PiperidineK₂CO₃DMFRT1290-98
MorpholineK₂CO₃DMFRT1288-95

Table 2: N-alkylation of Secondary and Cyclic Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineNaHDMFRT1870-80
4-MethoxyanilineCs₂CO₃DMF501275-85
4-ChloroanilineNaHDMFRT2465-75

Table 3: N-alkylation of Aromatic Amines

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Amine Amine Mixing Mixing Amine->Mixing This compound This compound This compound->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Stirring_Heating Stirring/ Heating Mixing->Stirring_Heating Monitoring Monitoring (TLC/LC-MS) Stirring_Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography N-alkylated_Product N-alkylated 1,4-benzodioxane derivative Chromatography->N-alkylated_Product

Caption: General workflow for the N-alkylation of amines.

Signaling Pathways of N-alkylated 1,4-Benzodioxane Derivatives

Many N-substituted 2-aminomethyl-1,4-benzodioxane derivatives are known to interact with G protein-coupled receptors (GPCRs), such as α-adrenergic and 5-HT₁ₐ receptors.[1][3]

α-Adrenergic Receptor Signaling

α-Adrenergic receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.[5]

alpha_adrenergic_signaling Ligand N-alkylated 1,4-benzodioxane alpha_AR α-Adrenergic Receptor (GPCR) Ligand->alpha_AR G_protein Gq/11 or Gi/o alpha_AR->G_protein PLC Phospholipase C G_protein->PLC α1 (Gq) AC Adenylyl Cyclase G_protein->AC α2 (Gi) PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Physiological_Response Physiological Response (e.g., smooth muscle contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response PKA_inhibition->Physiological_Response

Caption: Simplified α-adrenergic receptor signaling pathways.

5-HT₁ₐ Receptor Signaling

5-HT₁ₐ receptors are implicated in mood, anxiety, and cognitive functions.[6][7][8][9] Their activation typically leads to neuronal hyperpolarization.[6][9]

five_ht1a_signaling Ligand N-alkylated 1,4-benzodioxane 5HT1A_R 5-HT1A Receptor (GPCR) Ligand->5HT1A_R Gi_Go_protein Gi/o Protein 5HT1A_R->Gi_Go_protein AC Adenylyl Cyclase Gi_Go_protein->AC GIRK GIRK Channel Gi_Go_protein->GIRK ERK_Pathway ERK Pathway Activation Gi_Go_protein->ERK_Pathway cAMP cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., altered gene expression) PKA_inhibition->Cellular_Response Hyperpolarization->Cellular_Response ERK_Pathway->Cellular_Response

Caption: Key 5-HT₁ₐ receptor signaling pathways.

References

Application Notes and Protocols for the Preparation of 2-(Phenoxymethyl)-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold found in a variety of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including α-adrenergic blocking, antihypertensive, and potential anticancer properties.[1][3] The synthesis of novel 1,4-benzodioxane derivatives, such as 2-(phenoxymethyl)-1,4-benzodioxane, is therefore a significant area of research for the discovery of new therapeutic agents.

The preparation of 2-(phenoxymethyl)-1,4-benzodioxane can be efficiently achieved through a Williamson ether synthesis. This method offers a versatile and reliable approach for forming the ether linkage between the 1,4-benzodioxane core and a phenoxy group. Two primary synthetic strategies are presented herein, each commencing from readily available starting materials.

Synthetic Strategies

Two logical and experimentally sound synthetic pathways for the preparation of 2-(phenoxymethyl)-1,4-benzodioxane are outlined below. Both routes employ the Williamson ether synthesis as the key bond-forming step.

Route 1: From 2-(Chloromethyl)-1,4-benzodioxane and Phenol

This approach involves the initial synthesis of the key intermediate, 2-(chloromethyl)-1,4-benzodioxane, from catechol and epichlorohydrin. This intermediate is then reacted with sodium phenoxide to yield the final product.

Route 2: From Catechol and 1-Chloro-3-phenoxy-2-propanol

In this alternative pathway, phenol is first reacted with epichlorohydrin to produce 1-chloro-3-phenoxy-2-propanol. This intermediate is subsequently reacted with catechol in the presence of a base to form the 1,4-benzodioxane ring and the desired product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(phenoxymethyl)-1,4-benzodioxane and its key intermediates.

Protocol 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

This protocol describes the preparation of the key intermediate required for Route 1.

Reaction Scheme:

Materials and Reagents:

  • Catechol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

Step 1a: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane [4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.4 eq) in water dropwise to the catechol solution at 0°C.

  • To this mixture, add epichlorohydrin (1.0 eq) dissolved in a minimal amount of methanol.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-hydroxymethyl-1,4-benzodioxane, which can be purified by column chromatography on silica gel.

Step 1b: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane [1]

  • Dissolve the purified 2-hydroxymethyl-1,4-benzodioxane (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-(chloromethyl)-1,4-benzodioxane.

Protocol 2: Synthesis of 2-(Phenoxymethyl)-1,4-benzodioxane via Williamson Ether Synthesis

This protocol details the final step of Route 1.

Reaction Scheme:

Materials and Reagents:

  • 2-(Chloromethyl)-1,4-benzodioxane

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of phenol (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • Add a solution of 2-(chloromethyl)-1,4-benzodioxane (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenoxymethyl)-1,4-benzodioxane.

Data Presentation

As the specific experimental data for 2-(phenoxymethyl)-1,4-benzodioxane is not available in the cited literature, the following table presents hypothetical yet expected data based on analogous reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Expected Melting Point (°C)
2-(Hydroxymethyl)-1,4-benzodioxaneC₉H₁₀O₃166.17White to off-white solid60-7088-92
2-(Chloromethyl)-1,4-benzodioxaneC₉H₉ClO₂184.62Colorless oil80-90N/A
2-(Phenoxymethyl)-1,4-benzodioxaneC₁₅H₁₄O₃242.27White to pale yellow solid70-85110-115

Expected Spectroscopic Data for 2-(Phenoxymethyl)-1,4-benzodioxane:

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.85 (m, 7H, Ar-H), 4.90-4.80 (m, 1H, O-CH-), 4.40-4.20 (m, 2H, -CH₂-O-Ar), 4.15-4.05 (m, 2H, Ar-O-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 158.5, 143.5, 142.8, 129.6, 121.8, 121.5, 117.2, 116.5, 114.9, 72.1, 68.9, 64.5
Mass Spec (ESI-MS)m/z 243.09 [M+H]⁺

Mandatory Visualization

The following diagram illustrates the overall synthetic workflow for the preparation of 2-(phenoxymethyl)-1,4-benzodioxane via Route 1.

SynthesisWorkflow Catechol Catechol NaOH_MeOH NaOH, MeOH Catechol->NaOH_MeOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->NaOH_MeOH Hydroxymethylbenzodioxane 2-(Hydroxymethyl)- 1,4-benzodioxane NaOH_MeOH->Hydroxymethylbenzodioxane Step 1a SOCl2_Py SOCl₂, Pyridine Hydroxymethylbenzodioxane->SOCl2_Py Chloromethylbenzodioxane 2-(Chloromethyl)- 1,4-benzodioxane SOCl2_Py->Chloromethylbenzodioxane Step 1b NaH_DMF 1. NaH, DMF 2. Chloromethylbenzodioxane->NaH_DMF Phenol Phenol Phenol->NaH_DMF FinalProduct 2-(Phenoxymethyl)- 1,4-benzodioxane NaH_DMF->FinalProduct Step 2

Caption: Synthetic workflow for 2-(phenoxymethyl)-1,4-benzodioxane.

Potential Applications and Signaling Pathways

While specific biological data for 2-(phenoxymethyl)-1,4-benzodioxane is not available, the broader class of 1,4-benzodioxane derivatives has been extensively studied, revealing a range of pharmacological activities. It is plausible that 2-(phenoxymethyl)-1,4-benzodioxane could exhibit similar properties.

  • α-Adrenergic Receptor Antagonism: Many 1,4-benzodioxane derivatives are known to act as antagonists at α-adrenergic receptors, leading to vasodilation and a decrease in blood pressure. This makes them potential candidates for the development of antihypertensive drugs.[1]

  • Anticancer Activity: Recent studies have highlighted the potential of 1,4-benzodioxane-hydrazone derivatives as potent inhibitors of cancer cell growth, inducing apoptosis and cell cycle arrest.[3] The structural features of 2-(phenoxymethyl)-1,4-benzodioxane may warrant investigation into its cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antioxidant Activities: Some benzodioxane derivatives have demonstrated antimicrobial and antioxidant properties.[5] The phenoxymethyl substituent in the target molecule could potentially contribute to these activities.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 1,4-benzodioxane derivative acting as an α-adrenergic antagonist.

SignalingPathway cluster_cell Smooth Muscle Cell AdrenergicReceptor α1-Adrenergic Receptor Gq_protein Gq Protein AdrenergicReceptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction Norepinephrine Norepinephrine Norepinephrine->AdrenergicReceptor Activates Benzodioxane 2-(Phenoxymethyl)- 1,4-benzodioxane (Hypothetical Antagonist) Benzodioxane->AdrenergicReceptor Blocks

Caption: Hypothetical signaling pathway of an α-adrenergic antagonist.

Conclusion

The synthesis of 2-(phenoxymethyl)-1,4-benzodioxane represents a valuable endeavor for the exploration of new chemical entities with potential therapeutic applications. The provided protocols, based on the robust Williamson ether synthesis, offer a clear and feasible pathway for its preparation. While further research is required to elucidate the specific biological activities and mechanisms of action of this compound, its structural similarity to other pharmacologically active 1,4-benzodioxanes suggests it is a promising candidate for future drug discovery and development programs. Researchers are encouraged to utilize these protocols as a foundation for their synthetic efforts and to conduct thorough characterization and biological evaluation of the resulting compound.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Scaffolds Using 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical scaffolds utilizing 2-Bromomethyl-1,4-benzodioxane as a key intermediate. The focus is on the synthesis of scaffolds for α1-adrenergic receptor antagonists, such as Doxazosin, and β-adrenergic receptor antagonists (β-blockers).

Introduction

This compound is a valuable and versatile building block in medicinal chemistry. The presence of the reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of the benzodioxane moiety into a variety of molecular frameworks. This scaffold is a key component of several approved drugs, primarily targeting adrenergic receptors, which are implicated in a wide range of physiological processes and are important targets for the treatment of cardiovascular and other diseases.

Synthesis of α1-Adrenergic Receptor Antagonist Scaffolds

α1-Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, primarily mediate smooth muscle contraction. Antagonists of these receptors are widely used in the treatment of hypertension and benign prostatic hyperplasia. Doxazosin is a prominent example of a quinazoline-based α1-blocker containing the 1,4-benzodioxane scaffold.

Experimental Protocol: Synthesis of N-(1,4-Benzodioxan-2-ylmethyl)piperazine (Doxazosin Intermediate)

This protocol describes the nucleophilic substitution reaction between this compound and piperazine to form a key intermediate for the synthesis of Doxazosin and related analogues.

Materials:

  • This compound

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of piperazine (4.0 equivalents) in anhydrous acetonitrile (20 mL/g of bromide), add potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (5 mL/g) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(1,4-Benzodioxan-2-ylmethyl)piperazine.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound229.071.0-
Piperazine86.144.0-
N-(1,4-Benzodioxan-2-ylmethyl)piperazine234.30-75-85

Synthesis of β-Adrenergic Receptor Antagonist (β-Blocker) Scaffolds

β-Adrenergic receptors are also G-protein coupled receptors that play a crucial role in regulating cardiac function, bronchodilation, and other physiological responses. β-blockers are a class of drugs that antagonize these receptors and are widely used for the management of cardiovascular diseases such as hypertension, angina, and heart failure.

Experimental Protocol: Synthesis of a Prototypical β-Blocker Scaffold

This protocol details the synthesis of a generic β-blocker scaffold through the reaction of this compound with a primary amine, such as isopropylamine, which is a common substituent in many β-blockers.

Materials:

  • This compound

  • Isopropylamine

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in ethanol (15 mL/g).

  • Add isopropylamine (3.0 equivalents) to the solution.

  • Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound229.071.0-
Isopropylamine59.113.0-
N-Isopropyl-1-(1,4-benzodioxan-2-yl)methanamine207.27-65-75

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for utilizing this compound to produce pharmaceutical scaffolds.

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_nucleophiles Nucleophiles cluster_products Pharmaceutical Scaffolds This compound This compound Reaction Nucleophilic Substitution This compound->Reaction Alpha_Antagonist_Scaffold α1-Adrenergic Antagonist Scaffold (e.g., Doxazosin intermediate) Reaction->Alpha_Antagonist_Scaffold Beta_Blocker_Scaffold β-Adrenergic Antagonist Scaffold Reaction->Beta_Blocker_Scaffold Piperazine_Derivatives Piperazine Derivatives Piperazine_Derivatives->Reaction Primary_Secondary_Amines Primary/Secondary Amines Primary_Secondary_Amines->Reaction

Caption: General synthetic scheme for pharmaceutical scaffolds.

Signaling Pathway: α1-Adrenergic Receptor Antagonism

Doxazosin and related compounds act as antagonists at α1-adrenergic receptors, inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Doxazosin_Scaffold Doxazosin Scaffold (Antagonist) Doxazosin_Scaffold->Receptor Blocks G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Heart Rate & Contractility PKA->Response Phosphorylation of target proteins Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Beta_Blocker_Scaffold β-Blocker Scaffold (Antagonist) Beta_Blocker_Scaffold->Receptor Blocks

Application Notes and Protocols for the Reaction of 2-Bromomethyl-1,4-benzodioxane with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of this scaffold allows for the exploration of new chemical space and the development of novel therapeutic agents. The reaction of 2-bromomethyl-1,4-benzodioxane with thiols provides a straightforward and efficient method for the synthesis of 2-((organothio)methyl)-1,4-benzodioxane derivatives. This class of compounds holds significant potential for applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.

The formation of a stable thioether linkage by nucleophilic substitution of the bromine atom allows for the introduction of a wide variety of sulfur-containing moieties, including aliphatic, aromatic, and heterocyclic thiols. This versatility enables the generation of diverse chemical libraries for biological screening.

Applications

The resulting 2-((organothio)methyl)-1,4-benzodioxane derivatives are of significant interest due to the diverse biological activities associated with the 1,4-benzodioxane nucleus.[1]

Antimicrobial Activity:

One of the most promising applications of these compounds is in the development of novel antimicrobial agents. Certain 1,4-benzodioxane derivatives have been shown to exhibit potent antibacterial activity. A key molecular target for some of these compounds is the bacterial cell division protein FtsZ.[2][3] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell.[4][6] The introduction of various thioether side chains via the reaction with thiols can modulate the potency and spectrum of this antimicrobial activity.

Potential Anticancer Activity:

The 1,4-benzodioxane scaffold is also found in compounds with demonstrated anticancer properties. The ability to introduce diverse functional groups through the thioether linkage allows for the synthesis of analogs that can be screened for cytotoxic activity against various cancer cell lines.

Experimental Protocols

The reaction of this compound with thiols proceeds via a standard SN2 mechanism. The thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion, which then displaces the bromide from the electrophilic methylene carbon of this compound.

General Experimental Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Thiol Thiol Reaction_Mixture Combine reactants Stir at specified temperature Thiol->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Quench Quench reaction Reaction_Mixture->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the synthesis of 2-((organothio)methyl)-1,4-benzodioxane derivatives.

Detailed Protocol for the Synthesis of 2-(((2-hydroxyethyl)thio)methyl)-1,4-benzodioxane

This protocol is adapted from a similar synthesis of a 1,4-benzodioxane thioether derivative.[7]

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in N,N-dimethylformamide (5 mL), add 2-mercaptoethanol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(((2-hydroxyethyl)thio)methyl)-1,4-benzodioxane.

Quantitative Data

The reaction of this compound with various thiols generally proceeds in good to excellent yields. The following table summarizes representative data for this reaction.

Thiol ReactantBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-(4-benzoylaminophenyl)-1,3,4-oxadiazole-2-thiolEt₃NDMFRT12High[8]
2-MercaptoethanolK₂CO₃DMF6024Moderate[7]
Substituted ThiophenolK₂CO₃AcetonitrileReflux4-8Good-ExcellentGeneral
Aliphatic ThiolNaHTHFRT2-6Good-ExcellentGeneral

Note: "General" indicates that these are typical conditions for this type of reaction, and specific yields will vary depending on the substrate.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Division

The thioether derivatives of 1,4-benzodioxane are potential inhibitors of the bacterial cell division protein FtsZ. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for 2-((organothio)methyl)-1,4-benzodioxane derivatives as FtsZ inhibitors.

References

Application Note and Protocol: Synthesis of a Key Doxazosin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a crucial intermediate in the manufacturing of Doxazosin, an alpha-1 adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Overview of the Synthetic Pathway

The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is a common step in various reported synthetic routes to Doxazosin. This intermediate is typically prepared from 6,7-dimethoxy quinazolin-2,4-dione through a chlorination reaction. The following sections detail the experimental protocols and data for this synthesis.

Experimental Protocols

Two primary methods for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline have been reported, primarily differing in the catalyst used alongside the chlorinating agent. Both methods are detailed below.

Method 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline using N,N-dimethylaniline

This method employs phosphorus oxychloride as the chlorinating agent with N,N-dimethylaniline as a catalyst.

Materials:

  • 6,7-dimethoxy quinazolin-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-cold water

  • Distilled water

Procedure:

  • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃) (3 mL per gram of starting material) is prepared in a suitable reaction vessel.

  • N,N-dimethylaniline (0.3 mL per gram of starting material) is added to the mixture.

  • The reaction mixture is refluxed for 5 hours.

  • After reflux, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then carefully poured into ice-cold water with constant stirring.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with distilled water and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Method 2: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline using N,N-dimethylformamide

This alternative method utilizes N,N-dimethylformamide as the catalyst.[3]

Materials:

  • 2,4-dihydroxy-6,7-dimethoxyquinazoline (equivalent to 6,7-dimethoxy quinazolin-2,4-dione)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ice-water mixture

Procedure:

  • In a chlorination jar, 2,4-dihydroxy-6,7-dimethoxyquinazoline (1 equivalent) is mixed with phosphorus oxychloride (POCl₃) in a weight ratio of approximately 1:6.7.[3]

  • N,N-dimethylformamide is slowly added to the mixture.[3]

  • The mixture is heated to reflux and maintained for 4 hours.[3]

  • After the reaction is complete, excess phosphorus oxychloride is removed by distillation.[3]

  • The residue is then hydrolyzed by pouring it into an ice-water mixture.[4]

  • The resulting solid product, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with water, and dried.[4]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of the Doxazosin intermediate.

ParameterMethod 1 (N,N-dimethylaniline)Method 2 (N,N-dimethylformamide)Reference
Starting Material 6,7-dimethoxy quinazolin-2,4-dione2,4-dihydroxy-6,7-dimethoxyquinazoline[3]
Chlorinating Agent Phosphorus oxychloridePhosphorus oxychloride[3]
Catalyst N,N-dimethylanilineN,N-dimethylformamide[3]
Reaction Time 5 hours4 hours[3]
Reaction Temperature RefluxReflux (around 100-120°C)[3][4]
Product Purity Not specified>98%[3]
Melting Point Not specified175-178 °C[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification start_material 6,7-dimethoxy quinazolin-2,4-dione reflux Reflux (4-5 hours) start_material->reflux chlorinating_agent Phosphorus Oxychloride chlorinating_agent->reflux catalyst Catalyst (N,N-dimethylaniline or DMF) catalyst->reflux quench Quench (Ice-cold water) reflux->quench filtration Filtration quench->filtration washing Washing (Distilled water) filtration->washing drying Drying washing->drying product 2,4-dichloro-6,7- dimethoxyquinazoline drying->product

Caption: General workflow for the synthesis of the Doxazosin intermediate.

Logical Relationship of Components

This diagram shows the relationship between the starting material, reagents, and the final intermediate product.

logical_relationship start 6,7-dimethoxy quinazolin-2,4-dione intermediate 2,4-dichloro-6,7- dimethoxyquinazoline start->intermediate Chlorination Reaction reagent1 Phosphorus Oxychloride reagent1->intermediate reagent2 Catalyst reagent2->intermediate

Caption: Key components in the synthesis of the Doxazosin intermediate.

References

Application Notes and Protocols for 2-Bromomethyl-1,4-benzodioxane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Bromomethyl-1,4-benzodioxane in polymer chemistry, focusing on its role as an initiator in controlled polymerization techniques and as a precursor for polymer functionalization. The unique benzodioxane moiety offers opportunities to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific biological interactions to polymeric materials.

I. Introduction to this compound in Polymer Synthesis

This compound is a versatile organic compound characterized by a benzodioxane ring system and a reactive bromomethyl group.[1] This benzylic bromide functionality makes it a suitable candidate for initiating polymerization reactions that proceed through a carbocationic or a radically-stabilized intermediate. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials, making it a valuable building block for specialty polymers in fields ranging from materials science to drug delivery. The dioxane structure can improve solubility and compatibility with various solvents, which is beneficial for applications like coatings and adhesives.[1]

II. Application in Cationic Polymerization

The structure of this compound allows it to function as an initiator for the cationic polymerization of various monomers, particularly alkenes with electron-donating substituents.[2][3] The initiation step involves the formation of a stabilized secondary carbocation due to the adjacent benzodioxane ring.

Theoretical Application: Initiator for Poly(vinyl ether) Synthesis

This section outlines a theoretical protocol for the use of this compound as an initiator in the cationic polymerization of isobutyl vinyl ether (IBVE).

Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

  • Materials:

    • This compound (Initiator)

    • Isobutyl vinyl ether (IBVE) (Monomer), freshly distilled.

    • Tin(IV) chloride (SnCl₄) (Co-initiator/Lewis Acid)

    • Dichloromethane (CH₂Cl₂), anhydrous.

    • Methanol (Terminating agent)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 0.229 g, 1 mmol) in 50 mL of anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the desired amount of isobutyl vinyl ether (e.g., 10.0 g, 100 mmol) to the cooled initiator solution with gentle stirring.

    • In a separate, dry syringe, prepare a solution of SnCl₄ in dichloromethane (e.g., 1 M).

    • Slowly add the SnCl₄ solution (e.g., 0.2 mL, 0.2 mmol) to the monomer/initiator mixture to initiate the polymerization.

    • Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) at -78 °C.

    • Quench the polymerization by adding 5 mL of pre-chilled methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

    • Characterize the resulting polymer (PIBVE) using techniques such as ¹H NMR, GPC (SEC), and DSC.

Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up cluster_char Characterization prep1 Dissolve Initiator (this compound) in anhydrous CH2Cl2 prep2 Cool to -78 °C prep1->prep2 prep3 Add Monomer (Isobutyl Vinyl Ether) prep2->prep3 init Initiate with SnCl4 prep3->init poly Polymerization (1-2 hours at -78 °C) init->poly quench Quench with Methanol poly->quench warm Warm to Room Temp. quench->warm precip Precipitate in Methanol warm->precip isolate Filter and Dry Polymer precip->isolate char Analyze Polymer (NMR, GPC, DSC) isolate->char

Caption: Workflow for the cationic polymerization of IBVE.

Expected Data (Theoretical)

Entry[Monomer]/[Initiator]Time (h)Conversion (%)Mn (GPC, g/mol )Đ (Mw/Mn)
1501854,3001.35
21001828,4001.40
320027515,1001.52

III. Application in Atom Transfer Radical Polymerization (ATRP)

This compound is a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[4] The carbon-bromine bond can be reversibly activated by a transition metal catalyst, typically a copper(I) complex.

Theoretical Application: Initiator for Polystyrene Synthesis

This section details a hypothetical protocol for the ATRP of styrene using this compound as the initiator.

Experimental Protocol: ATRP of Styrene

  • Materials:

    • This compound (Initiator)

    • Styrene (Monomer), inhibitor removed.

    • Copper(I) bromide (CuBr) (Catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

    • Anisole (Solvent)

  • Procedure:

    • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

    • Seal the flask, and alternate between vacuum and an inert gas (argon) three times.

    • Add styrene (e.g., 4.16 g, 40 mmol), this compound (e.g., 45.8 mg, 0.2 mmol), PMDETA (e.g., 34.7 mg, 0.2 mmol), and anisole (4 mL) via degassed syringes.

    • Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

    • After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for the desired time (e.g., 6-24 hours). Periodically take samples via a degassed syringe to monitor conversion by ¹H NMR or GC.

    • To quench the reaction, cool the flask to room temperature and open it to air.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer solution into a large excess of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

    • Characterize the polystyrene using GPC, ¹H NMR, and DSC.

Workflow for Atom Transfer Radical Polymerization

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_workup Work-up and Purification cluster_char Characterization setup1 Add CuBr to Schlenk Flask setup2 Inert Atmosphere (Vacuum/Argon) setup1->setup2 setup3 Add Monomer, Initiator, Ligand, Solvent setup2->setup3 setup4 Freeze-Pump-Thaw Cycles (x3) setup3->setup4 react Heat to 110 °C setup4->react monitor Monitor Conversion react->monitor quench Cool and Expose to Air monitor->quench filter_cu Remove Copper Catalyst (Alumina Column) quench->filter_cu precip Precipitate in Methanol filter_cu->precip isolate Filter and Dry Polymer precip->isolate char Analyze Polymer (GPC, NMR, DSC) isolate->char

Caption: General workflow for ATRP.

Expected Data (Theoretical)

Entry[Monomer]/[Initiator]/[CuBr]/[PMDETA]Time (h)Conversion (%)Mn (GPC, g/mol )Đ (Mw/Mn)
1100/1/1/18656,8001.15
2200/1/1/1127014,6001.18
3400/1/1/1207229,5001.25

IV. Post-Polymerization Functionalization

Polymers containing the this compound moiety at the chain end (from initiation) or as pendant groups can be further modified. The benzodioxane ring itself is relatively stable, but the bromine atom can be displaced by various nucleophiles to introduce new functionalities.

Theoretical Application: Azide Functionalization for "Click" Chemistry

This protocol describes the conversion of the terminal bromine of a polymer synthesized using this compound as an ATRP initiator to an azide group, which can then be used in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Azide End-Group Functionalization

  • Materials:

    • Polymer with a terminal this compound group (e.g., Polystyrene-Br from the ATRP protocol).

    • Sodium azide (NaN₃).

    • N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Dissolve the bromo-terminated polymer (e.g., 5.0 g) in anhydrous DMF (50 mL) in a round-bottom flask.

    • Add a stoichiometric excess of sodium azide (e.g., 10-fold molar excess relative to the polymer chain ends).

    • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C) for 24 hours.

    • Monitor the reaction by ¹H NMR, looking for the disappearance of the signal corresponding to the -CH₂-Br protons and the appearance of a new signal for the -CH₂-N₃ protons.

    • After the reaction is complete, precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., water or methanol).

    • Filter the azide-functionalized polymer, wash thoroughly with the non-solvent to remove excess sodium azide and DMF, and dry under vacuum.

    • Confirm the functionalization using FTIR (azide stretch at ~2100 cm⁻¹) and ¹H NMR.

Logical Relationship for Post-Polymerization Functionalization

G start Polymer with -CH2Br End-Group product Polymer with -CH2N3 End-Group start->product Nucleophilic Substitution reagent Sodium Azide (NaN3) in DMF reagent->product click Further Reaction (e.g., CuAAC 'Click' Chemistry) product->click

Caption: Pathway for polymer end-group modification.

V. Safety Information

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Disclaimer: The experimental protocols and data provided are theoretical and for illustrative purposes. Actual experimental conditions may need to be optimized. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromomethyl-1,4-benzodioxane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the starting material, 2-Hydroxymethyl-1,4-benzodioxane, is completely dry. - Use a slight excess of the brominating agent (e.g., dibromotriphenylphosphorane). - Extend the reaction time, monitoring progress with Thin Layer Chromatography (TLC).
Degradation of the product.- Maintain the recommended reaction temperature. Overheating can lead to decomposition. - Work up the reaction mixture promptly after completion.
Inefficient purification.- During the workup with ether/hexane, ensure thorough filtration to remove triphenylphosphine oxide.[1] - If using column chromatography, select an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to ensure good separation.[2]
Formation of Side Products/Impurities Presence of positional isomers.- This is a common issue in benzodioxane synthesis.[2] Consider using a desymmetrized catechol starting material to improve regioselectivity.[2] - Careful purification by column chromatography is crucial to separate isomers.[2]
Unreacted starting material.- Increase the molar ratio of the brominating agent. - Ensure efficient stirring to maintain a homogenous reaction mixture.
Difficulty in Product Purification Co-elution of triphenylphosphine oxide.- After evaporation of the reaction solvent, dissolve the residue in a minimal amount of a 1:1 mixture of ether and hexane to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[1]
Oily product instead of solid.- The crude product can be a brownish solid.[1] If an oil is obtained, try triturating with a non-polar solvent like hexane to induce crystallization. - Further purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the bromination of 2-Hydroxymethyl-1,4-benzodioxane using a brominating agent like dibromotriphenylphosphorane in a solvent such as acetonitrile.[1]

Q2: My reaction yield is consistently low. What are the critical parameters to check?

A2: Several factors can contribute to low yields. Key parameters to verify include the purity and dryness of your starting material (2-Hydroxymethyl-1,4-benzodioxane), the quality and stoichiometry of the brominating agent, the reaction temperature, and the reaction time. Inadequate removal of byproducts like triphenylphosphine oxide during workup can also affect the isolated yield.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A3: The additional spots could correspond to unreacted starting material, the desired product, and potential side products. In benzodioxane synthesis, the formation of positional isomers can be a significant issue, leading to multiple product spots.[2]

Q4: How can I effectively remove the triphenylphosphine oxide byproduct?

A4: A common and effective method is to take up the residue after reaction in a 1:1 mixture of ether and hexane. The triphenylphosphine oxide is poorly soluble in this mixture and will precipitate, allowing for its removal by filtration.[1]

Q5: Is it necessary to purify the crude this compound?

A5: While some protocols suggest using the crude material without further purification, for applications requiring high purity, purification is recommended.[1] Column chromatography using silica gel with an eluent such as petroleum ether/ethyl acetate can be employed for this purpose.[2]

Experimental Protocols

Synthesis of this compound from 2-Hydroxymethyl-1,4-benzodioxane[1]
  • Reaction Setup: In a round-bottom flask, dissolve 2-Hydroxymethyl-1,4-benzodioxane (1 equivalent) in acetonitrile.

  • Addition of Reagent: Add dibromotriphenylphosphorane (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Take up the residue in a 1:1 mixture of diethyl ether and hexane.

    • Filter the mixture to remove the precipitated triphenylphosphine oxide.

    • Evaporate the solvent from the filtrate to obtain the crude this compound as a brownish solid.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 2-Hydroxymethyl-1,4-benzodioxane dissolve Dissolve in Acetonitrile start->dissolve add_reagent Add Dibromotriphenylphosphorane dissolve->add_reagent react Stir at Room Temperature (30 min) add_reagent->react evaporate_solvent Evaporate Solvent react->evaporate_solvent dissolve_residue Dissolve in Ether/Hexane (1:1) evaporate_solvent->dissolve_residue filter Filter to Remove Triphenylphosphine Oxide dissolve_residue->filter evaporate_filtrate Evaporate Filtrate filter->evaporate_filtrate end End: Crude this compound evaporate_filtrate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Reaction Time Check Reagent Stoichiometry Ensure Dry Starting Material incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup workup_issue Inefficient Purification check_workup->workup_issue troubleshoot_workup Thoroughly Filter Triphenylphosphine Oxide Optimize Chromatography Conditions workup_issue->troubleshoot_workup

Caption: Troubleshooting decision tree for this compound synthesis.

References

purification of 2-Bromomethyl-1,4-benzodioxane from triphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Bromomethyl-1,4-benzodioxane from triphenylphosphine oxide (TPPO), a common byproduct in reactions like the Appel reaction.

Troubleshooting Guide

Purification of this compound from triphenylphosphine oxide can be challenging due to the physical properties of TPPO. The following table summarizes common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Product is contaminated with TPPO after initial purification. - Inefficient precipitation of TPPO. - Co-precipitation of the product with TPPO. - Inappropriate solvent system for extraction or chromatography.- Optimize Precipitation/Crystallization: Triturate the crude mixture with a solvent system in which TPPO has low solubility, such as a 1:1 mixture of diethyl ether and hexane.[1] Cooling the mixture can further decrease TPPO solubility.[2][3] - Slurry: Suspend the crude residue in a non-polar solvent like pentane or hexane, followed by filtration over a silica plug. The less polar product can be eluted with ether, leaving the more polar TPPO on the silica.[4][5] - Chromatography: If the product is not significantly polar, column chromatography can be effective. TPPO is quite polar and will have lower mobility on silica gel.
Low recovery of this compound. - Product is partially soluble in the solvent used for TPPO precipitation. - Product is retained on the filter or silica plug during TPPO removal.- Solvent Selection: Carefully select a solvent system that maximizes the precipitation of TPPO while minimizing the loss of your product. Test small aliquots with different solvent ratios. - Thorough Washing: Ensure to wash the filtered TPPO or the silica plug with a suitable solvent to recover any adsorbed product. Monitor the washings by TLC.
TPPO is difficult to remove by standard chromatography. - TPPO can be a tenacious impurity and may co-elute with products of similar polarity.- Chemical Conversion: Convert TPPO into an insoluble salt. - With Zinc Chloride: Add a solution of zinc chloride in a polar solvent like ethanol to the crude mixture. This forms an insoluble ZnCl₂(TPPO)₂ complex that can be filtered off.[2][6][7][8][9] - With Oxalyl Chloride: Treatment with oxalyl chloride at low temperatures converts TPPO to an insoluble chlorophosphonium salt, which can be removed by filtration.[4][6][10] - Alternative Chromatography: Consider high-performance countercurrent chromatography (HPCCC) which has been shown to be effective for separating TPPO from reaction mixtures.[11]
The crude reaction mixture is an oil, making precipitation difficult. - The presence of residual solvents or byproducts can inhibit crystallization.- Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of TPPO if available.
Physical Properties for Reference
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 229.07[12][13][14][15]-250-251[12][13][15]Soluble in various organic solvents.[12]
Triphenylphosphine oxide (TPPO) 278.28[16]154-158[16][17][18]360[16][17]Poorly soluble in hexane and cold diethyl ether.[2][17] Soluble in polar organic solvents.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward, non-chromatographic method to remove TPPO from my this compound?

A1: The most direct method reported for the synthesis of this compound involves taking up the crude residue in a 1:1 mixture of diethyl ether and hexane.[1] This solvent system is designed to precipitate the poorly soluble triphenylphosphine oxide, which can then be removed by simple filtration.[1] For this to be effective, your product needs to remain soluble in the chosen solvent mixture.

Q2: My product and TPPO have very similar polarities. How can I improve their separation by column chromatography?

A2: If co-elution is an issue, consider changing the solvent system. Sometimes switching from a standard ethyl acetate/hexane system to a dichloromethane/acetone system can alter the selectivity and improve separation.[3] If this fails, chemical conversion of TPPO to a salt is a highly effective strategy prior to chromatography. Treating the mixture with zinc chloride will form a precipitate that can be filtered off, simplifying the subsequent chromatographic purification.[7][8]

Q3: I tried precipitating TPPO with a hexane/ether mixture, but my product yield was very low. What went wrong?

A3: Low yield suggests that your product, this compound, may have co-precipitated with the TPPO or has significant solubility in the cold solvent mixture. To remedy this, you can try altering the ratio of hexane to ether to increase the solubility of your product. Before filtering, it is also crucial to ensure your product is fully dissolved. You can also wash the filtered TPPO precipitate with a small amount of cold solvent to recover some of your product, monitoring the wash with TLC.

Q4: Can I use a method other than precipitation or chromatography to remove TPPO?

A4: Yes, forming a complex with a metal salt is a highly effective alternative. The addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol will cause the precipitation of a ZnCl₂(TPPO)₂ complex.[2][7] This complex is typically insoluble and can be easily removed by filtration, often leaving a much cleaner solution of your desired product.[7][8] Another method involves the addition of calcium bromide (CaBr₂) to a THF solution, which has been shown to efficiently precipitate TPPO.[6]

Q5: Is there a way to avoid the formation of TPPO altogether?

A5: While TPPO is an inherent byproduct of many reactions involving triphenylphosphine (e.g., Wittig, Mitsunobu, Appel), you can consider using polymer-bound triphenylphosphine. After the reaction, the polymer-bound TPPO can be removed by simple filtration, which can significantly simplify the workup process.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for the purification of this compound and troubleshooting common issues.

Purification_Workflow Workflow for Purification of this compound start Crude Reaction Mixture (Product + TPPO) precipitation Attempt Precipitation/Crystallization (e.g., Ether/Hexane) start->precipitation filtration1 Filter to Remove Precipitated TPPO precipitation->filtration1 check_purity1 Check Purity of Filtrate (TLC, NMR) filtration1->check_purity1 pure_product Pure Product check_purity1->pure_product Purity OK impure_product Product Still Impure (TPPO remains) check_purity1->impure_product Purity Not OK column_chromatography Column Chromatography impure_product->column_chromatography Option 1 chemical_conversion Chemical Conversion of TPPO (e.g., add ZnCl₂) impure_product->chemical_conversion Option 2 check_purity2 Check Purity of Fractions column_chromatography->check_purity2 check_purity2->pure_product Purity OK check_purity2->chemical_conversion Still Impure (Consider this route) filtration2 Filter to Remove TPPO Complex chemical_conversion->filtration2 check_purity3 Check Purity of Filtrate filtration2->check_purity3 check_purity3->pure_product Purity OK check_purity3->column_chromatography Trace Impurities (Final Polish)

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Synthesis of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromomethyl-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the bromination of 2-Hydroxymethyl-1,4-benzodioxane. This is typically achieved through an Appel-type reaction, which utilizes a phosphine reagent in conjunction with a bromine source. A common reagent combination is dibromotriphenylphosphorane or a mixture of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1]

Q2: What are the primary side products I should be aware of?

A2: The most significant byproduct of the Appel reaction is triphenylphosphine oxide (TPPO). This compound is formed from the triphenylphosphine reagent during the reaction and often presents the main challenge during purification. Other potential, though less common, side products with a primary alcohol substrate can include small amounts of elimination products or unreacted starting material.

Q3: My reaction is complete, but I'm having trouble purifying the product. What are the best practices for purification?

A3: The primary challenge in purification is the removal of triphenylphosphine oxide (TPPO). Several strategies can be employed:

  • Crystallization/Precipitation: TPPO is often poorly soluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with a solvent system like ether/hexane can cause the TPPO to precipitate, allowing for its removal by filtration.[1]

  • Column Chromatography: If the product is stable on silica gel, column chromatography is an effective method for separating this compound from TPPO and other impurities.

  • Complexation: In some cases, metal salts like zinc chloride can be used to form an insoluble complex with TPPO, which can then be filtered off.

Q4: Are there any known side reactions that can occur on the benzodioxane ring itself during the bromination?

A4: Under the typical neutral conditions of the Appel reaction, the 1,4-benzodioxane ring is generally stable and does not undergo side reactions such as electrophilic aromatic substitution. The reaction is highly selective for the conversion of the primary alcohol to the bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Reagent Quality: The phosphine reagent may have oxidized, or the bromine source may have degraded. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Moisture: Presence of water in the reaction can consume the reagents.1. Use fresh, high-purity triphenylphosphine and bromine source. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. If necessary, increase the reaction time or gently warm the reaction mixture. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of a White Precipitate in the Crude Product 1. Triphenylphosphine Oxide (TPPO): This is the expected primary byproduct.1. Follow the recommended purification procedures, such as trituration with a non-polar solvent mixture (e.g., ether/hexane) followed by filtration.
Product Contaminated with Starting Material 1. Incomplete Conversion: Insufficient amount of brominating reagent or reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the brominating reagent. 2. Monitor the reaction by TLC and ensure the starting material spot has disappeared before workup.
Formation of Multiple Unidentified Byproducts 1. Reaction Temperature Too High: Can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reagents can lead to undesired reactions.1. Maintain the recommended reaction temperature. For the Appel reaction, this is often at or below room temperature. 2. Carefully measure and control the stoichiometry of all reagents.
Product Appears as a Brownish Solid 1. Minor Impurities: The crude product is often reported as a brownish solid.1. This is not unusual for the crude product.[1] Further purification by column chromatography or recrystallization can yield a purer, off-white to white solid.

Experimental Protocols

Synthesis of this compound using Dibromotriphenylphosphorane

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane

  • Dibromotriphenylphosphorane

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add dibromotriphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • To the residue, add a 1:1 mixture of diethyl ether and hexane.

  • Stir the suspension to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filter cake with a small amount of the ether/hexane mixture.

  • Combine the filtrates and evaporate the solvent to yield this compound as a brownish solid. The product can be used without further purification or can be further purified by column chromatography.[1]

Parameter Value
Starting Material 2-Hydroxymethyl-1,4-benzodioxane
Reagent Dibromotriphenylphosphorane
Solvent Acetonitrile
Reaction Time 30 minutes
Temperature Room Temperature

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound A 2-Hydroxymethyl-1,4-benzodioxane C This compound A->C Appel Reaction B Dibromotriphenylphosphorane (or PPh3 + CBr4) B->C D Triphenylphosphine Oxide (Byproduct)

Caption: Main reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Phosphine, Bromine Source) start->check_reagents check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_completion Monitor Reaction by TLC (Incomplete Reaction?) start->check_completion purification_issue Investigate Purification Step (Product Loss during TPPO removal) start->purification_issue solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_conditions Ensure Anhydrous Conditions Maintain Correct Temperature check_conditions->solution_conditions solution_completion Increase Reaction Time Use Slight Excess of Reagent check_completion->solution_completion solution_purification Optimize Purification Method (e.g., different solvent for trituration) purification_issue->solution_purification

Caption: A logical workflow for troubleshooting low product yield.

References

preventing the formation of positional isomers in benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of benzodioxanes. The focus is on preventing the formation of undesirable positional isomers, a common challenge in this area.

Frequently Asked Questions (FAQs)

Q1: What are positional isomers in the context of benzodioxane synthesis?

A1: When synthesizing substituted benzodioxanes, particularly from unsymmetrically substituted catechols, the reaction can yield different products depending on the orientation of the dioxane ring relative to the substituents on the benzene ring. These different products are known as positional isomers. For example, in the synthesis of bromo-1,4-benzodioxane derivatives from 3-bromocatechol, both 5-bromo and 8-bromo isomers can be formed.[1] The specific substitution pattern can significantly impact the biological activity of the final compound.

Q2: Why is the Williamson ether synthesis prone to forming positional isomers?

A2: The Williamson ether synthesis is a common method for preparing 1,4-benzodioxanes, typically involving the reaction of a catechol with a 1,2-dihaloethane in the presence of a base.[2][3] When an unsymmetrically substituted catechol is used, the two hydroxyl groups have different chemical environments. This can lead to a lack of regioselectivity in the cyclization step, resulting in a mixture of positional isomers. The final ratio of isomers can be influenced by factors such as the nature of the substituents on the catechol ring and the reaction conditions.

Q3: Are there alternative synthetic routes that offer better regioselectivity?

A3: Yes, several alternative methods have been developed to improve regioselectivity. One highly effective method is the reaction of a catechol with glycerol carbonate in the presence of a basic catalyst. This approach has been shown to produce 2-hydroxymethyl-1,4-benzodioxane with high yield and selectivity, minimizing the formation of the corresponding isomer.[4] Other strategies include palladium-catalyzed intramolecular etherification and enzymatic approaches, which can offer high levels of control over the product's stereochemistry and regiochemistry.[5]

Q4: How can I confirm the identity of the positional isomers I have synthesized?

A4: Unambiguous identification of positional isomers can be more challenging than their separation. Advanced nuclear magnetic resonance (NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the exact structure of each isomer.[1] These 2D NMR experiments allow for the definitive assignment of proton and carbon signals and can reveal key correlations that differentiate between the isomers.

Troubleshooting Guide: Poor Regioselectivity

This guide will help you troubleshoot and resolve issues related to the formation of positional isomers in your benzodioxane synthesis.

Problem: My reaction is producing a mixture of positional isomers with a low yield of the desired product.

Below is a workflow to help you diagnose and address the problem.

G start Low Regioselectivity Observed method Identify Synthesis Method start->method williamson Williamson Ether Synthesis method->williamson Williamson alternative Alternative Method method->alternative Other check_catechol Check Catechol Symmetry williamson->check_catechol other_issue Issue is not positional isomerism. Investigate other side reactions. alternative->other_issue symmetrical Symmetrical Catechol check_catechol->symmetrical Symmetrical unsymmetrical Unsymmetrical Catechol check_catechol->unsymmetrical Unsymmetrical symmetrical->other_issue optimize_williamson Optimize Reaction Conditions unsymmetrical->optimize_williamson consider_alternative Consider Alternative Synthesis unsymmetrical->consider_alternative solvent Vary Solvent Polarity optimize_williamson->solvent base Screen Different Bases optimize_williamson->base temp Adjust Reaction Temperature optimize_williamson->temp glycerol_carbonate Glycerol Carbonate Method consider_alternative->glycerol_carbonate enzymatic Enzymatic Synthesis consider_alternative->enzymatic pd_catalyzed Pd-Catalyzed Cyclization consider_alternative->pd_catalyzed success Improved Regioselectivity glycerol_carbonate->success enzymatic->success pd_catalyzed->success solvent->success base->success temp->success

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Troubleshooting Advice
  • Verify Starting Materials:

    • Unsymmetrically Substituted Catechol: If you are using an unsymmetrically substituted catechol in a Williamson ether synthesis, the formation of positional isomers is highly likely.

    • Purity of Reagents: Ensure the purity of your starting materials. Impurities can sometimes lead to unexpected side reactions and affect the isomeric ratio.

  • Optimize Reaction Conditions (for Williamson Ether Synthesis):

    • Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, acetone).

    • Base: The choice of base can affect the deprotonation equilibrium of the two hydroxyl groups on the catechol. Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to see if this improves the isomeric ratio.

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer, potentially improving selectivity.

  • Consider an Alternative Synthetic Route:

    • If optimizing the Williamson ether synthesis does not provide the desired regioselectivity, switching to a different synthetic strategy is often the most effective solution.

    • Glycerol Carbonate Method: This method has been shown to be highly regioselective for the synthesis of 2-hydroxymethyl-1,4-benzodioxane.[4]

    • Directed Ortho-Metalation (DoM): For certain substitution patterns, a DoM strategy can be employed to selectively functionalize one of the hydroxyl groups before cyclization, thus ensuring high regioselectivity.

    • Enzymatic Methods: For the synthesis of chiral benzodioxanes, enzymatic kinetic resolution can provide high enantiomeric excess and may also favor the formation of a single positional isomer.[5]

Comparative Analysis of Synthetic Routes

Synthetic Method Key Reagents Typical Yield Regioselectivity Advantages Disadvantages
Williamson Ether Synthesis Substituted Catechol, 1,2-Dihaloethane, BaseModerate to GoodOften low to moderate; mixture of isomers common with unsymmetrical catechols.Readily available starting materials; well-established procedure.Poor regioselectivity with unsymmetrical catechols; may require difficult separation of isomers.
Glycerol Carbonate Method Catechol, Glycerol Carbonate, Basic Catalyst (e.g., NaOCH₃)Up to 88% for 2-hydroxymethyl-1,4-benzodioxane[4]HighGreener synthesis; high yield and selectivity; avoids halogenated reagents.May not be suitable for all desired substitution patterns.
Palladium-Catalyzed Intramolecular Etherification Halogenated Aromatic Hydrocarbon with a Chiral Alcohol GroupVariesHighCan provide access to chiral benzodioxanes with high enantiopurity.[5]Requires synthesis of a specific precursor; catalyst can be expensive.
Enzymatic Kinetic Resolution Racemic Benzodioxane Ester, Lipase~50% for each enantiomerHighExcellent for preparing enantiomerically pure benzodioxanes.[5]Limited to specific substrates; requires screening of enzymes.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Hydroxymethyl-1,4-benzodioxane via the Glycerol Carbonate Method

Adapted from Tabanelli, T., et al. (2019). Green Chemistry, 21(2), 329-338.[4]

Materials:

  • Catechol

  • Glycerol Carbonate (GlyC)

  • Sodium Methoxide (NaOCH₃)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel, combine catechol and glycerol carbonate in a 1:1.2 molar ratio.

  • Add sodium methoxide as a catalyst (approximately 5 mol% relative to the catechol).

  • Heat the reaction mixture to 170°C under a nitrogen atmosphere with stirring.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by column chromatography on silica gel.

G start Start mix Mix Catechol and Glycerol Carbonate (1:1.2) start->mix add_catalyst Add NaOCH₃ catalyst (5 mol%) mix->add_catalyst heat Heat to 170°C under N₂ with stirring add_catalyst->heat monitor Monitor reaction (GC-MS or TLC) heat->monitor cool Cool to room temperature monitor->cool Reaction complete purify Purify by column chromatography cool->purify end End purify->end

Caption: Experimental workflow for the glycerol carbonate method.

Protocol 2: General Procedure for Williamson Ether Synthesis of a Substituted 1,4-Benzodioxane

Materials:

  • Substituted Catechol (e.g., 3-bromocatechol)

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • Acetone or DMF

Procedure:

  • To a solution of the substituted catechol (1 equivalent) in acetone or DMF, add potassium carbonate (3 equivalents).

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, which will likely be a mixture of positional isomers, can be purified and the isomers separated by column chromatography on silica gel.

Visual Guides

Reaction Scheme: Formation of Positional Isomers in Williamson Ether Synthesis

G cluster_reactants Reactants cluster_products Products catechol Substituted Catechol isomer1 Positional Isomer 1 catechol->isomer1 Path A isomer2 Positional Isomer 2 catechol->isomer2 Path B dihaloethane 1,2-Dihaloethane dihaloethane->isomer1 dihaloethane->isomer2 base Base (e.g., K₂CO₃) base->isomer1 base->isomer2

Caption: Williamson ether synthesis leading to positional isomers.

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions using 2-bromomethyl-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What type of alkylating agent is this compound and what is its primary mechanism of reaction?

A1: this compound is a benzylic bromide. As a primary alkyl halide, it readily undergoes nucleophilic substitution, primarily through an S(_N)2 mechanism.[1] This involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The benzylic position can also stabilize a carbocation, so under certain conditions (e.g., with weak nucleophiles in polar protic solvents), an S(_N)1 pathway may be a minor competing pathway.[2]

Q2: Which types of nucleophiles can be alkylated with this compound?

A2: A wide range of nucleophiles can be effectively alkylated, including:

  • N-nucleophiles: Primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles.[3][4]

  • O-nucleophiles: Phenols, alcohols, and carboxylic acids.[5][6]

  • S-nucleophiles: Thiols and thiophenols.[7]

  • C-nucleophiles: Enolates derived from ketones, esters, and malonates.[1][8]

Q3: How does the 1,4-benzodioxane moiety affect the reactivity of the bromomethyl group?

A3: The 1,4-benzodioxane ring system is generally considered to be electron-rich and can influence the reactivity of the benzylic position. While the ether oxygens are electron-withdrawing through induction, the lone pairs on these oxygens can participate in resonance with the benzene ring, making it electron-donating overall. This can slightly influence the electrophilicity of the benzylic carbon. However, the primary reactivity is dictated by it being a benzylic bromide.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Over-alkylation: This is particularly prevalent with primary amines, where the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][9]

  • Elimination (E2): This can occur in the presence of strong, sterically hindered bases, leading to the formation of an alkene.[10]

  • Reaction with Solvent: In nucleophilic solvents like alcohols, solvolysis may occur, especially under conditions that favor an S(_N)1 mechanism.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

A: Low or no yield in alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[11]

Initial Checks:

  • Reagent Quality: Ensure the this compound is not degraded. It should be stored in a cool, dark place. The nucleophile should be pure, and the solvents should be anhydrous if required by the reaction conditions.[10]

  • Reaction Temperature: The reaction may require heating to overcome the activation energy.[11] Conversely, some sensitive reagents may decompose at elevated temperatures. Monitor the reaction at a lower temperature and gradually increase if no conversion is observed.[10]

  • Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.[11]

LowYieldTroubleshooting

Caption: A general experimental workflow for alkylation reactions.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of a phenolic compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the phenol in DMF.

  • Add potassium carbonate to the solution and stir for 20 minutes at room temperature to form the phenoxide.

  • Add a solution of this compound in a small amount of DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Signaling Pathways and Logical Relationships

S(_N)2 Reaction Mechanism

The alkylation with this compound predominantly follows an S(_N)2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu: Nu:⁻ TS [Nu---CH₂(R)---Br]⁻ Nu:->TS AlkylHalide R-CH₂-Br AlkylHalide->TS Product Nu-CH₂-R TS->Product LeavingGroup Br⁻ TS->LeavingGroup

References

troubleshooting low reactivity of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromomethyl-1,4-benzodioxane.

Troubleshooting Guide: Low Reactivity

Low reactivity of this compound in nucleophilic substitution reactions is a common issue. This guide provides a systematic approach to identify and resolve the underlying causes.

DOT Script for Troubleshooting Workflow

Troubleshooting_Low_Reactivity start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents Verified check_reagents->reagent_ok check_conditions Evaluate Reaction Conditions improve_nucleophile Enhance Nucleophilicity check_conditions->improve_nucleophile optimize_solvent Optimize Solvent System check_conditions->optimize_solvent adjust_temp_time Adjust Temperature and Reaction Time check_conditions->adjust_temp_time reagent_ok->start If reagents were faulty reagent_ok->check_conditions If problem persists conditions_ok Conditions Optimized check_side_reactions Investigate Potential Side Reactions conditions_ok->check_side_reactions If problem persists success Successful Reaction conditions_ok->success If reaction is successful improve_nucleophile->conditions_ok optimize_solvent->conditions_ok adjust_temp_time->conditions_ok side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present mitigate_side_reactions Mitigate Side Reactions side_reactions_present->mitigate_side_reactions Yes side_reactions_present->success No, reaction successful mitigate_side_reactions->success

Caption: Troubleshooting workflow for low reactivity of this compound.

Question: My reaction with this compound is showing low to no conversion. What should I check first?

Answer:

Start by verifying the integrity and stoichiometry of your starting materials.

  • Purity of this compound: Impurities in the alkyl halide can inhibit the reaction. Purity can be checked by NMR or GC-MS. If necessary, purify the material by recrystallization or column chromatography.

  • Nucleophile Quality: Ensure your nucleophile is not degraded. For example, if you are using an amine, ensure it has not been oxidized. If it is a solid, ensure it is dry.

  • Stoichiometry: Accurately measure the molar equivalents of your reactants. For a typical SN2 reaction, using a slight excess of the nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Base Quality and Stoichiometry: If a base is used to deprotonate the nucleophile, ensure it is fresh and added in the correct stoichiometric amount. The presence of moisture can neutralize some bases.

Question: I've confirmed my reagents are of high quality. What reaction parameters should I investigate to improve the reaction rate?

Answer:

Optimizing the reaction conditions is the next critical step. The reactivity of this compound, a primary benzylic-type halide, is highly dependent on the choice of nucleophile, solvent, temperature, and reaction time.

1. Enhance Nucleophilicity:

The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.

  • Choice of Nucleophile: Stronger nucleophiles react faster. For example, a thiolate (RS⁻) is a stronger nucleophile than a thiol (RSH). If you are using a neutral nucleophile, the addition of a non-nucleophilic base can generate the more reactive conjugate base in situ.

  • Counter-ion Effects: For anionic nucleophiles, the choice of counter-ion can influence reactivity. For instance, in some cases, cesium salts are more effective than sodium or potassium salts due to increased solubility and dissociation.

2. Optimize the Solvent:

The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.

  • Polar Aprotic Solvents: For reactions involving anionic nucleophiles, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation but leave the anion relatively "naked" and more nucleophilic.

  • Protic Solvents: Protic solvents (e.g., water, ethanol) can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

3. Adjust Temperature and Reaction Time:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction progress by TLC or LC-MS is recommended.

  • Reaction Time: Some reactions are simply slow and require longer reaction times for completion. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it is not working.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound?

This compound is a primary alkyl halide with the bromine atom attached to a methylene group, which is adjacent to a benzene ring and a dioxane ring. This structure makes it quite reactive towards nucleophilic substitution, typically via an SN2 mechanism. The benzylic-like position can stabilize the transition state, enhancing reactivity compared to a simple primary alkyl bromide.

Q2: I am observing the formation of side products. What are the likely side reactions?

The most common side reaction is elimination (E2) , especially when using a strong and/or sterically hindered base. This leads to the formation of an alkene. To minimize elimination:

  • Use a strong, non-hindered nucleophile that is a weak base.

  • Employ milder reaction conditions (e.g., lower temperature).

  • Choose a polar aprotic solvent.

Another potential side reaction is over-alkylation if the product of the initial reaction can act as a nucleophile itself.

Q3: Can I use protic solvents for my reaction?

While polar aprotic solvents are generally recommended for SN2 reactions with anionic nucleophiles, protic solvents can be used, particularly with neutral nucleophiles (e.g., amines). However, be aware that the reaction rate may be slower due to the solvation of the nucleophile.

Q4: How does the choice of base affect the reaction?

When your nucleophile requires deprotonation (e.g., phenols, thiols), the choice of base is critical.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often good choices as they deprotonate the nucleophile without competing in the substitution reaction.

  • Strong, bulky bases like potassium tert-butoxide (t-BuOK) should be used with caution as they can promote the competing E2 elimination reaction.

Quantitative Data Summary

The following table summarizes typical yields for nucleophilic substitution reactions of this compound and analogous primary bromides with various nucleophiles. Please note that yields are highly dependent on specific reaction conditions.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Approximate Yield (%)
AminesPiperidineButanol-Reflux3.588 (as part of Doxazosin synthesis)[1]
Thiols4-MethylbenzenethiolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified87[2]
AzidesSodium AzideDMSO-Room TempOvernight73 (with Benzyl Bromide)[3]
Phenols4-HydroxyphenolDMFK₂CO₃8012~70-90 (General expectation)
CarboxylatesSodium AcetateDMF-6024~60-80 (General expectation)

Key Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile (e.g., Piperidine)

This protocol is adapted from the synthesis of a Doxazosin intermediate.[1]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., butanol, DMF) is added the amine nucleophile (1.1-1.5 eq).

  • If the amine salt is used, a base such as K₂CO₃ (2.0 eq) is added.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

DOT Script for General Experimental Workflow

Experimental_Workflow step1 1. Combine Reactants (Alkyl Halide, Nucleophile, Solvent, Base) step2 2. Heat and Stir (Monitor by TLC/LC-MS) step1->step2 step3 3. Work-up (Quench, Extract, Wash, Dry) step2->step3 step4 4. Purification (Column Chromatography) step3->step4 product Final Product step4->product

Caption: General experimental workflow for nucleophilic substitution.

General Protocol for Nucleophilic Substitution with a Phenol or Thiol Nucleophile
  • To a solution of the phenol or thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH, 1.2 eq) at room temperature.

  • The mixture is stirred for 30 minutes to allow for the formation of the phenoxide or thiolate.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise.

  • The reaction is heated (e.g., 60-100 °C) and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled and poured into water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

References

stability of 2-Bromomethyl-1,4-benzodioxane under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromomethyl-1,4-benzodioxane, with a focus on its stability and reactivity under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

A1: The 1,4-benzodioxane ring system is generally very stable and resistant to cleavage by bases, including strong bases.[1][2] Ethers are typically unreactive towards all but the strongest bases.[1] The primary point of reactivity for this compound under basic conditions is the bromomethyl group, which is susceptible to nucleophilic substitution.

Q2: What is the primary reaction of this compound with common bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

A2: The primary reaction is a nucleophilic substitution (SN2) at the carbon bearing the bromine atom.[3][4] For example, reaction with hydroxide (OH⁻) will lead to the formation of 2-Hydroxymethyl-1,4-benzodioxane. Similarly, alkoxides will form the corresponding ether, and other nucleophiles will displace the bromide to form a new carbon-nucleophile bond.

Q3: Can the 1,4-benzodioxane ring be opened by strong bases?

A3: It is highly unlikely under standard laboratory conditions. The ether linkages in the 1,4-benzodioxane ring are chemically robust and do not undergo cleavage by bases.[1][5] Ring cleavage of ethers typically requires harsh conditions and the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][5][6][7] One review specifically notes that the 1,4-benzodioxane ring is stable even in hot aqueous or alcoholic ammonia.[2]

Q4: Are there any potential side reactions to be aware of when using this compound with bases?

A4: Yes, the main potential side reaction is elimination (E2) to form an alkene. This is more likely to occur with sterically hindered, non-nucleophilic bases. However, since this compound is a primary alkyl halide, the SN2 reaction is generally the major pathway.[3][4]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product.
Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Gently increase the reaction temperature. - Ensure stoichiometric amounts of reagents are used.
Competing elimination reaction - Use a less sterically hindered base. - Use a more nucleophilic, less basic nucleophile if possible. - Run the reaction at a lower temperature.
Degradation of starting material or product - Although the benzodioxane ring is stable, ensure other functional groups in your molecule are compatible with the basic conditions. - Use milder basic conditions (e.g., K2CO3 instead of NaH).
Poor quality of this compound - Verify the purity of the starting material by techniques such as NMR or GC-MS. - Use freshly purchased or purified material.
Issue 2: Formation of an unexpected byproduct.
Potential Cause Troubleshooting Step
Elimination byproduct - As mentioned above, consider using a less hindered base and lower reaction temperatures.
Reaction with solvent - If using an alcohol as a solvent with a strong base, the corresponding alkoxide can act as a nucleophile. Consider using an aprotic solvent like DMF, DMSO, or THF.[4]
C-alkylation instead of O-alkylation - When using phenoxides as nucleophiles, there is a possibility of C-alkylation as a side reaction to the desired O-alkylation.[4] Solvent choice can influence the ratio of C- vs. O-alkylation.

Experimental Protocols

Synthesis of 2-Hydroxymethyl-1,4-benzodioxane from this compound

This protocol is adapted from a literature procedure and describes the hydrolysis of the bromide to an alcohol.

  • Reagents:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude this compound in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 2M aqueous solution of NaOH dropwise over a period of 1.5 hours.

    • Stir the reaction mixture for an additional 2.5 hours at the same temperature.

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic extract successively with a 2M aqueous NaOH solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-Hydroxymethyl-1,4-benzodioxane.

Visualizations

Stability_Under_Basic_Conditions This compound This compound SN2_Product Substitution Product (e.g., Alcohol, Ether) This compound->SN2_Product SN2 Reaction (Major Pathway) E2_Product Elimination Product (Alkene) This compound->E2_Product E2 Reaction (Minor Pathway, favor by hindered base) Stable_Ring Stable 1,4-Benzodioxane Ring This compound->Stable_Ring Base Base

Caption: Reaction pathways of this compound under basic conditions.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproduct Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproduct Characterize Byproduct(s) Start->Analyze_Byproduct Optimize Optimize Reaction Time and Temperature Check_Purity->Optimize Check_Conditions->Optimize Is_Elimination Is it an Elimination Product? Analyze_Byproduct->Is_Elimination Is_Solvent_Reaction Is it a Solvent Adduct? Analyze_Byproduct->Is_Solvent_Reaction Modify_Base Use Less Hindered Base, Lower Temperature Is_Elimination->Modify_Base Yes Is_Elimination->Is_Solvent_Reaction No Modify_Base->Optimize Change_Solvent Use Aprotic Solvent Is_Solvent_Reaction->Change_Solvent Yes Is_Solvent_Reaction->Optimize No Change_Solvent->Optimize Success Improved Result Optimize->Success

Caption: Troubleshooting workflow for reactions with this compound.

References

avoiding racemization in the synthesis of chiral 2-substituted-1,4-benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral 2-substituted-1,4-benzodioxanes.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues related to the loss of stereochemical control during the synthesis of chiral 2-substituted-1,4-benzodioxanes and provides actionable solutions.

Issue 1: Racemic or near-racemic product obtained after synthesis.

  • Potential Cause: The chosen synthetic route may not be inherently enantioselective. Many classical methods for forming the 1,4-benzodioxane ring system can lead to racemic mixtures.

  • Solution: Employ an asymmetric synthesis strategy from the outset. Key recommended methods include:

    • Asymmetric Hydrogenation: Utilize a chiral catalyst, such as an Iridium complex with a chiral ligand (e.g., BIDIME-dimer), for the asymmetric hydrogenation of a prochiral 2-substituted-1,4-benzodioxine precursor. This method has shown excellent enantioselectivity for a variety of substrates.[1][2]

    • Enzymatic Kinetic Resolution: For carboxylic acid or ester derivatives, consider an enzymatic approach. Engineered Candida antarctica lipase B (CALB) can effectively resolve racemic mixtures to yield highly enantioenriched products.[3]

    • Palladium-Catalyzed Asymmetric Intramolecular C-O Coupling: This desymmetrization strategy, using chiral ligands like spirodiphosphine monoxide (SDP(O)), is highly effective for synthesizing 2-hydroxymethyl-1,4-benzodioxanes with high enantioselectivity.[4]

Issue 2: Low enantiomeric excess (ee) in the final product despite using an asymmetric method.

  • Potential Cause: Suboptimal reaction conditions, an inappropriate choice of catalyst for the specific substrate, or racemization during workup or purification can lead to poor stereocontrol.[5]

  • Solution: Catalyst and Condition Screening

    • Catalyst/Ligand: The choice of the chiral ligand is critical. Small structural changes to the catalyst can significantly impact enantioselectivity. It is advisable to screen a range of ligands to find the optimal one for your specific substrate.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Test a variety of solvents to determine the best performer.

    • Temperature: Higher reaction temperatures can increase the rate of racemization.[6] It is generally recommended to perform reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Additives: In some cases, additives can enhance enantioselectivity. A thorough screening of reaction parameters is essential for optimization.

Issue 3: Loss of enantiomeric purity during subsequent functional group transformations of the 2-substituent.

  • Potential Cause: The chiral center at the 2-position of the 1,4-benzodioxane ring is susceptible to racemization, particularly under basic or strongly acidic conditions.[5][7][8] This is a critical issue when modifying a substituent on a pre-formed enantiopure benzodioxane scaffold.

  • Solution: Careful Selection of Reagents and Conditions

    • Avoid Strong Bases: When performing reactions on the 2-substituent, avoid strong bases that can deprotonate the chiral center. For example, when converting a carboxylic acid to a Weinreb amide, using thionyl chloride followed by reaction with N,O-dimethylhydroxylamine is preferable to methods that generate basic byproducts, such as those using carbonyldiimidazole (CDI).[8]

    • Control Grignard Reactions: If using a Grignard reagent, carefully control the temperature and the number of equivalents. Lowering the temperature and using a stoichiometric amount of the Grignard reagent can significantly reduce the loss of enantiomeric excess.[8]

    • Mild Reaction Conditions: Whenever possible, opt for reactions that proceed under mild and neutral conditions to preserve the stereochemical integrity of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing chiral 2-substituted-1,4-benzodioxanes with high enantioselectivity?

A1: Several highly effective methods have been developed:

  • Iridium-Catalyzed Asymmetric Hydrogenation: This method is particularly versatile and provides excellent enantioselectivities (often >99:1 er) for a wide range of 2-substituted 1,4-benzodioxanes, including those with alkyl, aryl, and heteroaryl groups.[1][2]

  • Enzymatic Kinetic Resolution: This is an excellent choice for the synthesis of chiral 1,4-benzodioxane-2-carboxylic acid and its derivatives, with reported enantiomeric excesses up to 97%.[3]

  • Palladium-Catalyzed Asymmetric Reactions: Techniques such as intramolecular O-arylative coupling and alkene aryloxyarylation using specific chiral ligands have proven successful in producing these compounds with high enantiopurity.[3][4][9]

Q2: How can I monitor the enantiomeric excess (ee) of my product during the reaction and after purification?

A2: The most common and reliable technique for determining the enantiomeric excess of chiral 1,4-benzodioxanes is chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This method utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is crucial to develop a reliable chiral HPLC method to monitor the reaction progress and assess the purity of the final product.

Q3: My synthesis involves modifying the 2-substituent of an enantiopure 1,4-benzodioxane. What are the key factors to consider to avoid racemization?

A3: Preserving the stereocenter at the 2-position is critical. The primary concern is the acidity of the proton at this position, which makes it susceptible to epimerization under basic conditions.[8] Key considerations are:

  • Reaction pH: Avoid strongly basic or acidic conditions.

  • Reagent Choice: Select reagents that do not introduce strong bases into the reaction mixture.

  • Temperature Control: Perform reactions at low temperatures to minimize the risk of racemization.

Q4: Are there any specific chiral starting materials that can simplify the synthesis?

A4: Yes, employing a chiral pool approach is a valid strategy. For instance, (S)-ethyl lactate can be used as a chiral precursor to synthesize certain chiral 1,4-benzodioxane lignans enantioselectively.[10] This method builds the desired stereochemistry into the molecule from the beginning.

Quantitative Data Summary

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines [1]

Substrate (2-Substituent)Catalyst SystemEnantiomeric Ratio (er)Yield (%)
Cyclopropyl[Ir(cod)Cl]₂/BIDIME-dimer>99:195
Phenyl[Ir(cod)Cl]₂/BIDIME-dimer98:296
2-Thienyl[Ir(cod)Cl]₂/BIDIME-dimer>99:198
Methyl Ester[Ir(cod)Cl]₂/BIDIME-dimer95:593
Double Methyl Ester[Ir(cod)Cl]₂/BIDIME-dimer>99:199

Table 2: Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester [3]

EnzymeCo-solventTemperature (°C)Substrate Conc. (mM)Enantiomeric Excess (e.e.s %)E-value
CALB mutant A225F/T103A20% n-butanol305097278

Table 3: Effect of Reaction Conditions on Racemization during Functional Group Transformation [8]

Reaction StepReagents and ConditionsStarting ee (%)Final ee (%)% Decrease in ee
Weinreb Amide FormationCDI, N,O-dimethylhydroxylamine HCl99918
Weinreb Amide FormationThionyl chloride, N,O-dimethylhydroxylamine HCl99990
Methyl Ketone Formation1.5 eq. MeMgBr, 0 °C, 30 min995940
Methyl Ketone Formation1.0 eq. MeMgBr, -40 °C, 60 min99990

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation [1]

  • To a vial, add the 2-substituted-1,4-benzodioxine substrate (1.0 equiv), [Ir(cod)Cl]₂ (2 mol%), and the BIDIME-dimer ligand (6 mol%).

  • The vial is placed in a pressure vessel, which is then purged with argon.

  • Add degassed solvent (e.g., CH₂Cl₂) via syringe.

  • The vessel is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted-1,4-benzodioxane.

  • The enantiomeric ratio is determined by chiral HPLC or SFC.

Protocol 2: Enzymatic Kinetic Resolution using Engineered CALB [3]

  • Prepare a reaction system containing phosphate buffer (e.g., 4 mL PBS) and n-butanol (e.g., 1 mL).

  • Add the substrate, (±)-methyl 1,4-benzodioxan-2-carboxylate (e.g., 5 mg), to the system and ensure it is fully dissolved.

  • Add the engineered CALB mutant (e.g., 1 mg).

  • The reaction mixture is placed in a shaker at a controlled temperature (e.g., 30 °C) and agitated (e.g., 220 rpm) for a specified time (e.g., 1 hour).

  • The reaction progress and enantiomeric excess of the substrate (e.e.s) are monitored by chiral HPLC.

Visualizations

experimental_workflow_hydrogenation sub 2-Substituted-1,4-benzodioxine reaction Asymmetric Hydrogenation sub->reaction reagents [Ir(cod)Cl]₂ (Catalyst) BIDIME-dimer (Chiral Ligand) Solvent (e.g., CH₂Cl₂) reagents->reaction conditions H₂ (50 bar) 50 °C reaction->conditions workup Purification (Flash Chromatography) reaction->workup product Chiral 2-Substituted 1,4-Benzodioxane workup->product analysis Analysis (Chiral HPLC/SFC) product->analysis

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

troubleshooting_racemization cluster_causes Potential Causes of Racemization cluster_solutions Solutions to Avoid Racemization start Start with Enantiopure 2-Substituted-1,4-Benzodioxane step Functional Group Transformation on Substituent start->step check Racemization Occurring? step->check end_bad Racemized Product (ee decreased) step->end_bad strong_base Strongly Basic Conditions (e.g., using CDI, Grignard) check->strong_base Yes high_temp High Reaction Temperature check->high_temp Yes end_ok Enantiopure Product (ee maintained) check->end_ok No mild_reagents Use Mild Reagents (e.g., Thionyl Chloride for Amide Formation) strong_base->mild_reagents control_stoich Control Stoichiometry (e.g., 1.0 eq. of Grignard) strong_base->control_stoich low_temp Lower Reaction Temperature (e.g., -40 °C for Grignard) high_temp->low_temp mild_reagents->step Re-attempt low_temp->step Re-attempt control_stoich->step Re-attempt

Caption: Troubleshooting Logic for Post-Synthesis Racemization.

References

Technical Support Center: Monitoring 2-Bromomethyl-1,4-benzodioxane Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromomethyl-1,4-benzodioxane using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring reactions with this compound?

A1: A common starting point for developing a TLC solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether with a moderately polar solvent such as ethyl acetate.[1] For this compound, which is a relatively nonpolar compound, a system of 10-50% ethyl acetate in hexanes is often a good starting point. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the starting material.[1]

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: this compound and many of its derivatives contain a benzene ring, which allows for visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2][3][4] For compounds that are not UV-active or for better visualization, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is useful for detecting compounds that can be oxidized. A p-anisaldehyde stain can also be a good general-purpose choice, often yielding colored spots for different functional groups upon heating.[2]

Q3: My starting material and product have very similar Rf values. How can I improve their separation?

A3: If the Rf values are too close, you need to alter the polarity of the mobile phase. Try a less polar solvent system; for example, decrease the percentage of ethyl acetate in your ethyl acetate/hexane mixture. You can also try a different solvent system altogether, such as dichloromethane/methanol or ether/petroleum ether.[5] Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.

Q4: How do I take a TLC sample from an air-sensitive reaction?

A4: To sample an air-sensitive reaction, ensure your flask is sealed with a septum and under a positive pressure of an inert gas. You can then thread a capillary spotter through a needle, pierce the septum, and draw a small sample. This method minimizes the reaction's exposure to air.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. The compound is unstable on the silica gel.1. Dilute the sample before spotting it on the TLC plate.[5][7]2. For acidic compounds, add a few drops of acetic or formic acid to the eluting solvent. For basic compounds, add a few drops of triethylamine.[5]3. Perform a 2D TLC to check for decomposition. If the compound is unstable, consider using a different stationary phase like alumina.[6]
No spots are visible 1. Sample is too dilute.2. Compound is not UV-active.3. The solvent level in the chamber was above the spotting line.4. The compound is volatile.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5][7]2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or an iodine chamber for visualization.[2][4]3. Ensure the solvent level is below the baseline where the sample is spotted.[5][7]4. If the compound has evaporated, TLC may not be a suitable monitoring technique.
Spots are at the baseline (low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]
Spots are at the solvent front (high Rf) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate).[5]
Uneven solvent front 1. The edge of the TLC plate is touching the side of the chamber or filter paper.2. The silica on the plate is chipped or uneven.1. Ensure the plate is centered in the chamber and not touching the sides.2. Use a new, undamaged TLC plate. If the corner is chipped, you can make a 45° cut to remove the damaged area.

Data Presentation

Table 1: Recommended TLC Solvent Systems for Benzodioxane Reactions

Compound PolarityRecommended Solvent SystemTypical Ratio (Polar:Nonpolar)Expected Rf Range
Nonpolar (e.g., this compound)Ethyl Acetate / Hexanes1:9 to 3:70.4 - 0.7
Moderately Polar (e.g., Amine or ether products)Ethyl Acetate / Hexanes3:7 to 5:50.2 - 0.5
Polar (e.g., Alcohol or carboxylic acid products)Methanol / Dichloromethane1:99 to 5:950.2 - 0.4

Note: These are starting points. The optimal solvent system must be determined experimentally.

Experimental Protocols

Protocol for Monitoring a Nucleophilic Substitution Reaction

This protocol outlines the steps for monitoring a reaction where this compound is reacted with a nucleophile (e.g., an amine) to form a more polar product.

  • Prepare the TLC Chamber:

    • Pour your chosen eluent (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent to maintain a saturated atmosphere. Cover the chamber.

  • Prepare the TLC Plate:

    • Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]

    • Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Spot the Plate:

    • Using a capillary tube, spot a dilute solution of your starting material (this compound) onto the 'SM' lane.

    • Withdraw a small aliquot from your reaction mixture and spot it onto the 'R' lane.

    • For the co-spot lane 'C', first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot.[1] The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[1]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for better visualization.

    • The reaction is complete when the starting material spot in the 'R' lane has disappeared, and a new spot (the product) is prominent. The product spot should have a lower Rf than the starting material spot.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_outcome Outcome A Prepare Eluent & Chamber B Prepare & Mark TLC Plate A->B C Spot SM, Co-spot, & Reaction B->C D Develop Plate in Chamber C->D E Dry & Visualize (UV/Stain) D->E F Analyze Spot Progression E->F G Reaction Complete? F->G H Continue Reaction G->H No I Proceed to Workup G->I Yes H->C Take new sample Troubleshooting_TLC cluster_streaking Streaking Spots cluster_rf Incorrect Rf cluster_no_spots No Spots Visible start Problem with TLC? streak_q Is sample dilute? start->streak_q Streaking rf_q Spots at Baseline or Front? start->rf_q Bad Rf vis_q Used UV Light? start->vis_q No Spots dilute Dilute Sample streak_q->dilute No add_acid_base Add Acid/Base to Eluent streak_q->add_acid_base Yes more_polar Increase Eluent Polarity rf_q->more_polar Baseline less_polar Decrease Eluent Polarity rf_q->less_polar Front stain Use Chemical Stain vis_q->stain Yes re_spot Concentrate/Re-spot Sample vis_q->re_spot Still no spots

References

Technical Support Center: Synthesis of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromomethyl-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route involves the bromination of the precursor, 2-Hydroxymethyl-1,4-benzodioxane. This is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), which forms dibromotriphenylphosphorane in situ.

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The bromination of alcohols is often highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling and Safety: The use of corrosive and reactive reagents like phosphorus tribromide necessitates specialized handling procedures and equipment, especially at a larger scale.

  • Byproduct Removal: The removal of byproducts, such as phosphorous acid (from PBr₃) or triphenylphosphine oxide (from PPh₃-based reagents), can be challenging during large-scale purification.

  • Product Stability: this compound can be susceptible to hydrolysis and other degradation pathways, particularly during workup and purification.

  • Crystallization and Isolation: Achieving a consistent crystalline form of the final product can be difficult, impacting purity and handling.

Q3: Are there alternative brominating agents to PBr₃ for this transformation at an industrial scale?

A3: Yes, alternative brominating agents are often considered for large-scale synthesis to avoid some of the challenges associated with PBr₃. These can include:

  • Triphenylphosphine/N-Bromosuccinimide (PPh₃/NBS): This combination is effective and can be easier to handle than PBr₃. However, it generates triphenylphosphine oxide as a byproduct, which requires specific purification strategies.

  • Thionyl Bromide (SOBr₂): While highly reactive, it can be used for the conversion of alcohols to bromides. Its reactivity requires careful control.

  • Aqueous Hydrobromic Acid (HBr): This can be a cost-effective option, but often requires higher temperatures and may not be suitable for sensitive substrates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.
Degradation of the product during workup.Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) for quenching and maintain low temperatures during the workup. Avoid prolonged exposure to acidic or basic conditions.
Loss of product during extraction.Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
Formation of Impurities Reaction temperature too high.Maintain strict temperature control, especially during the addition of the brominating agent. For exothermic reactions, use a jacketed reactor with efficient cooling.
Presence of water in the starting material or solvent.Ensure all starting materials and solvents are thoroughly dried before use. Moisture can react with the brominating agent to form HBr, which can lead to side reactions.
Formation of phosphite esters (with PBr₃).Use the correct stoichiometry of PBr₃ (approximately 0.33-0.4 equivalents per equivalent of alcohol). Dropwise addition of PBr₃ to the alcohol solution is recommended.
Difficulty in Removing Byproducts Triphenylphosphine oxide (TPPO) co-elutes with the product during chromatography.Consider alternative purification methods such as precipitation or crystallization. TPPO is known to be poorly soluble in non-polar solvents like hexanes or cyclohexane, while being more soluble in polar solvents. Exploiting this differential solubility can aid in its removal. Another approach is the addition of ZnCl₂ to form a precipitable complex with TPPO.
Phosphorous acid and its salts are difficult to remove.A thorough aqueous workup is crucial. Washing the organic layer with water and brine can help remove these inorganic byproducts.
Inconsistent Batch-to-Batch Results Variation in the quality of raw materials.Establish strict quality control specifications for all starting materials, including the precursor alcohol and the brominating agent.
Poor process control.Implement robust in-process controls to monitor critical parameters such as temperature, addition rate, and reaction time.
Inefficient mixing at a larger scale.Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous reaction mixture.

Experimental Protocols

Synthesis of this compound using Dibromotriphenylphosphorane

This protocol is based on a lab-scale synthesis and would require optimization for scale-up.

  • Reaction Setup: A solution of 2-Hydroxymethyl-1,4-benzodioxane (1 equivalent) in anhydrous acetonitrile is prepared in a suitable reactor under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Dibromotriphenylphosphorane (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 30 °C.

  • Reaction: The mixture is stirred at room temperature for 30-60 minutes. The reaction progress is monitored by TLC or HPLC.

  • Workup: The solvent is removed under reduced pressure. The residue is triturated with a 1:1 mixture of diethyl ether and hexane.

  • Purification: The precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.[1]

Data Presentation

Table 1: Comparison of Bromination Reagents for Alcohol to Bromide Conversion

Reagent Advantages Disadvantages Typical Byproducts
Phosphorus Tribromide (PBr₃) High reactivity, readily available.Corrosive, reacts violently with water, can lead to phosphite ester byproducts.Phosphorous acid (H₃PO₃)
Dibromotriphenylphosphorane (PPh₃Br₂) Milder conditions, good yields.Generates triphenylphosphine oxide (TPPO), which can be difficult to remove.Triphenylphosphine oxide (TPPO)
Thionyl Bromide (SOBr₂) Highly reactive.Can be too reactive for some substrates, generates SO₂ and HBr.Sulfur dioxide (SO₂), Hydrogen bromide (HBr)

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_precursor Precursor Synthesis cluster_bromination Bromination Step Catechol Catechol 2-Hydroxymethyl-1,4-benzodioxane 2-Hydroxymethyl-1,4-benzodioxane Catechol->2-Hydroxymethyl-1,4-benzodioxane Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->2-Hydroxymethyl-1,4-benzodioxane This compound This compound 2-Hydroxymethyl-1,4-benzodioxane->this compound Brominating_Agent Brominating Agent (e.g., PBr3, PPh3Br2) Brominating_Agent->this compound Troubleshooting_Workflow Troubleshooting Workflow for Scale-up Synthesis Start Problem Identified (e.g., Low Yield, Impurities) Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Check_Materials Analyze Raw Materials (Purity, Water Content) Check_Reaction_Conditions->Check_Materials Conditions OK Implement_Changes Implement Corrective Actions Check_Reaction_Conditions->Implement_Changes Conditions Not OK Optimize_Workup Optimize Workup Procedure (Quenching, Extraction) Check_Materials->Optimize_Workup Materials OK Check_Materials->Implement_Changes Materials Not OK Optimize_Purification Optimize Purification Method (Crystallization, Chromatography) Optimize_Workup->Optimize_Purification Workup OK Optimize_Workup->Implement_Changes Workup Not OK Optimize_Purification->Implement_Changes Purification OK Optimize_Purification->Implement_Changes Purification Not OK End Problem Resolved Implement_Changes->End

References

Validation & Comparative

Comparative NMR Analysis of 2-Bromomethyl-1,4-benzodioxane and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of Key Synthetic Intermediates

In the landscape of pharmaceutical and materials science research, the precise characterization of synthetic intermediates is paramount for ensuring the integrity and success of multi-step syntheses. 2-Bromomethyl-1,4-benzodioxane serves as a versatile building block, prized for its reactive bromomethyl group and the embedded benzodioxane scaffold, a common motif in biologically active compounds. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic features of this compound with alternative synthetic precursors, offering a valuable resource for unambiguous identification and quality control.

NMR Data Comparison: this compound and Alternatives

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-2~4.4 - 4.6m-
H-3a, H-3b~4.1 - 4.3m-
H-5, H-8~6.8 - 7.0m-
H-6, H-7~6.8 - 7.0m-
-CH₂Br~3.6 - 3.8d-
2-Hydroxymethyl-1,4-benzodioxane H-24.15 - 4.25m-
H-3a4.35dd11.5, 2.5
H-3b4.05dd11.5, 6.5
Ar-H6.85 - 6.95m-
-CH₂OH3.75 - 3.85m-
-OH2.0 - 2.2br s-
1,4-Benzodioxane-2-carboxylic acid H-24.95dd5.0, 3.0
H-3a4.45dd12.0, 3.0
H-3b4.30dd12.0, 5.0
Ar-H6.85 - 7.00m-
-COOH10.0 - 12.0br s-
N-Bromosuccinimide (NBS) -CH₂CH₂-2.84s-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) -CH₃1.45s-

Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C-2~70 - 72
C-3~65 - 67
C-4a, C-8a~141 - 143
C-5, C-8~121 - 123
C-6, C-7~117 - 119
-CH₂Br~33 - 35
2-Hydroxymethyl-1,4-benzodioxane C-273.8
C-366.5
C-4a, C-8a143.2, 142.0
C-5, C-8121.8, 121.6
C-6, C-7117.5, 117.2
-CH₂OH63.5
1,4-Benzodioxane-2-carboxylic acid C-271.5
C-366.2
C-4a, C-8a142.8, 141.5
C-5, C-8122.5, 122.3
C-6, C-7117.8, 117.5
-COOH171.0
N-Bromosuccinimide (NBS) -CH₂CH₂-34.5
-C=O176.5
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) -C(CH₃)₂63.0
-CH₃25.0
-C=O171.0

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of small organic molecules like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 13 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and NMR Active Nuclei

The following diagram illustrates the chemical structure of this compound, with key proton and carbon atoms labeled for correlation with the NMR data.

Caption: Structure of this compound with labeled atoms.

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Substituted-1,4-Benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for various 1,4-benzodioxane derivatives. This data is essential for identifying key structural motifs and understanding the electronic effects of different substituents on the benzodioxane scaffold.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Dioxane Protons (ppm)Other Protons (ppm)Solvent
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate 6.93 (t), 7.11 (dd), 7.56 (dd)4.39 (dd), 4.59 (dd), 5.06 (pseudo t)3.80 (s, -OCH₃)CDCl₃
Methyl 5-bromo-1,4-benzodioxane-2-carboxylate 6.97 (t), 7.25 (dd), 7.54 (dd)4.44-4.59 (m), 4.94 (dd)3.84 (s, -OCH₃)CDCl₃
1,4-Benzodioxan 6.81-6.87 (m)4.25 (s)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Dioxane Carbons (ppm)Other Carbons (ppm)Solvent
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate 118.8, 120.5, 122.2, 137.7, 139.1, 144.564.6, 72.153.2 (-OCH₃), 167.5 (C=O)CDCl₃
Methyl 5-bromo-1,4-benzodioxane-2-carboxylate 118.6, 121.0, 122.4, 138.3, 139.2, 143.765.3, 71.553.2 (-OCH₃), 167.5 (C=O)CDCl₃
1,4-Benzodioxan 117.3, 121.5, 143.264.3-CDCl₃

Note: The spectral data for the brominated benzodioxane derivatives were obtained from a study by G. T. M. V. de Oliveira et al. and the data for 1,4-benzodioxan is from publicly available spectral databases.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for 2-substituted-1,4-benzodioxane derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 20-30 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 1-3 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: A high-resolution NMR spectrometer with a broadband probe.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for structural elucidation.

NMR_Workflow General Workflow for NMR Spectroscopy cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample Weigh/Measure Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Spectrometer Place Sample in NMR Spectrometer Standard->Spectrometer Insert into Magnet H1_Acquisition Acquire ¹H NMR Spectrum Spectrometer->H1_Acquisition C13_Acquisition Acquire ¹³C NMR Spectrum Spectrometer->C13_Acquisition FT Fourier Transform (FID to Spectrum) H1_Acquisition->FT FID Data C13_Acquisition->FT FID Data Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H NMR) Baseline->Integration Referencing Chemical Shift Referencing Integration->Referencing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Referencing->Interpretation Processed Spectra Structure Structural Elucidation Interpretation->Structure

Caption: General Workflow for NMR Spectroscopy.

A Comparative Guide to the FTIR Analysis of 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Bromomethyl-1,4-benzodioxane with relevant alternative compounds. The information presented herein is supported by available experimental data and established spectroscopic principles to aid in the characterization and differentiation of these molecules.

Performance Comparison: FTIR Spectral Characteristics

The FTIR spectrum of this compound is characterized by vibrational modes originating from the benzodioxane core and the bromomethyl substituent. For comparison, we will consider 2-Hydroxymethyl-1,4-benzodioxane and a generic 2-acyl-substituted 1,4-benzodioxane as alternatives. The key distinguishing features in their FTIR spectra are summarized in the table below.

Functional Group VibrationThis compound (Expected Wavenumber, cm⁻¹)2-Hydroxymethyl-1,4-benzodioxane (Expected Wavenumber, cm⁻¹)2-Acyl-1,4-benzodioxane (Expected Wavenumber, cm⁻¹)
O-H Stretch (Alcohol) N/ABroad, ~3200-3600N/A
C-H Stretch (Aromatic) ~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic) ~2850-3000~2850-3000~2850-3000
C=O Stretch (Acyl) N/AN/AStrong, ~1680-1750
C=C Stretch (Aromatic) ~1450-1600~1450-1600~1450-1600
C-O-C Stretch (Ether) ~1000-1300 (asymmetric & symmetric)~1000-1300 (asymmetric & symmetric)~1000-1300 (asymmetric & symmetric)
C-O Stretch (Alcohol) N/A~1000-1260N/A
C-Br Stretch ~500-600N/AN/A

Note: The exact peak positions can vary based on the specific molecular environment and the sampling technique used.

The primary distinguishing feature for this compound is the presence of a C-Br stretching vibration in the fingerprint region of the spectrum. In contrast, 2-Hydroxymethyl-1,4-benzodioxane will exhibit a characteristic broad O-H stretching band, and an acyl-substituted benzodioxane will show a strong carbonyl (C=O) absorption.

Experimental Protocols

The FTIR data for this compound is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The "neat" sampling technique indicates the analysis of the pure compound without any solvent.

Protocol for ATR-FTIR Analysis of a Liquid or Solid Sample:
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the crystal and the atmosphere.

  • Sample Application:

    • For a liquid sample: Place a small drop of the neat liquid onto the center of the ATR crystal.

    • For a solid sample: Place a small amount of the solid powder onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Visualizing the Analysis Workflow

The logical workflow for the FTIR analysis and characterization of this compound can be visualized as follows:

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Obtain pure sample of This compound Background Record Background Spectrum (Clean ATR Crystal) Sample->Background Prepare Instrument Acquire Acquire Sample Spectrum (ATR-FTIR) Background->Acquire Apply Sample Process Ratio Sample vs. Background Acquire->Process Identify Identify Characteristic Peaks (e.g., C-Br, C-O-C, Aromatic C=C) Process->Identify Compare Compare with Spectra of Alternative Compounds Identify->Compare Characterize Structural Characterization Compare->Characterize Molecular_Structure_FTIR_Correlation Structure-Spectrum Correlation for this compound cluster_structure Molecular Structure cluster_vibrations Vibrational Modes cluster_spectrum FTIR Spectrum Molecule This compound Benzodioxane 1,4-Benzodioxane Core Molecule->Benzodioxane Bromomethyl Bromomethyl Group (-CH2Br) Molecule->Bromomethyl Aromatic_Vib Aromatic C=C & C-H Stretches Benzodioxane->Aromatic_Vib Ether_Vib C-O-C Asymmetric & Symmetric Stretches Benzodioxane->Ether_Vib Aliphatic_Vib Aliphatic C-H Stretches Bromomethyl->Aliphatic_Vib CBr_Vib C-Br Stretch Bromomethyl->CBr_Vib Aromatic_Peaks Peaks at ~1450-1600 cm⁻¹ & ~3000-3100 cm⁻¹ Aromatic_Vib->Aromatic_Peaks Ether_Peaks Strong peaks at ~1000-1300 cm⁻¹ Ether_Vib->Ether_Peaks Aliphatic_Peaks Peaks at ~2850-3000 cm⁻¹ Aliphatic_Vib->Aliphatic_Peaks CBr_Peak Peak at ~500-600 cm⁻¹ CBr_Vib->CBr_Peak

References

Comparative Analysis of Analytical Techniques for 2-Bromomethyl-1,4-benzodioxane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization of 2-Bromomethyl-1,4-benzodioxane and its derivatives. Due to the limited availability of a publicly accessible mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from related compounds. This is supplemented with available experimental data for alternative analytical methods to offer a comprehensive comparison for researchers working with this class of compounds.

Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization (EI) would be a common method for generating a mass spectrum.

Predicted Fragmentation Pattern:

The molecular ion peak (M+) for this compound would be expected at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the nearly equal natural abundance of the 79Br and 81Br isotopes).

The fragmentation of this compound under EI-MS is anticipated to proceed through several key pathways:

  • Loss of the bromine atom: A primary fragmentation event would be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent peak at m/z 149. This fragment corresponds to the 1,4-benzodioxan-2-ylmethyl cation.

  • Formation of the tropylium ion: Rearrangement of the 1,4-benzodioxan-2-ylmethyl cation could lead to the formation of a stable tropylium-like ion, also contributing to the peak at m/z 149.

  • Cleavage of the dioxanemethyl group: Another likely fragmentation is the cleavage of the bond between the benzodioxane ring and the bromomethyl group, leading to the formation of a bromomethyl cation (CH2Br+) with isotopic peaks at m/z 93 and 95. The other fragment, the 1,4-benzodioxane radical cation, would appear at m/z 136.

  • Retro-Diels-Alder reaction: The 1,4-benzodioxane ring itself can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethylene (C2H4) from the molecular ion or subsequent fragments.

A summary of the predicted key fragments is presented in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound (EI-MS)
m/z (Predicted)Ion StructureFragmentation Pathway
228/230[C9H9BrO2]+•Molecular Ion (M+)
149[C9H9O2]+Loss of •Br from M+
136[C8H8O2]+•Cleavage of the C-C bond between the ring and the side chain
93/95[CH2Br]+Bromomethyl cation

Alternative Analytical Techniques

While mass spectrometry provides valuable structural information, a comprehensive characterization of this compound and its derivatives relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful complementary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of the molecular structure. For this compound, both 1H and 13C NMR would be essential.

Expected 1H NMR Data (in CDCl3):

  • Aromatic protons: A complex multiplet between δ 6.8-7.0 ppm corresponding to the four protons on the benzene ring.

  • Dioxane ring protons: Protons on the dioxane ring would appear as multiplets in the δ 4.2-4.5 ppm region.

  • Bromomethyl protons: The two protons of the CH2Br group would likely appear as a doublet of doublets around δ 3.5-3.7 ppm, due to coupling with the adjacent chiral proton.

Expected 13C NMR Data (in CDCl3):

  • Aromatic carbons: Signals for the aromatic carbons would be observed in the region of δ 115-145 ppm.

  • Dioxane ring carbons: The carbons of the dioxane ring would resonate in the δ 65-75 ppm range.

  • Bromomethyl carbon: The carbon of the CH2Br group would be expected to appear further downfield, around δ 30-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data:

  • C-H stretching (aromatic): Peaks around 3000-3100 cm-1.

  • C-H stretching (aliphatic): Peaks around 2850-3000 cm-1.

  • C=C stretching (aromatic): Characteristic peaks in the 1450-1600 cm-1 region.

  • C-O stretching (ether): Strong absorptions in the 1000-1300 cm-1 region.

  • C-Br stretching: A peak in the 500-600 cm-1 region.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (EI-MS) Molecular weight and fragmentation patternHigh sensitivity, provides structural information from fragmentationIsomers can be difficult to distinguish, may not show a molecular ion
NMR Spectroscopy Detailed connectivity of atoms, stereochemistryUnambiguous structure determination, non-destructiveLower sensitivity than MS, requires larger sample amounts
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, provides a molecular fingerprintDoes not provide detailed structural connectivity

Experimental Protocols

Mass Spectrometry (GC-MS)

A standard protocol for the analysis of a brominated aromatic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: 1H NMR, 13C NMR, and potentially 2D correlation experiments like COSY and HSQC for full structural assignment.

FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or dissolved in a suitable solvent. For solids, a KBr pellet or ATR (Attenuated Total Reflectance) can be used.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm-1.

Visualizations

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection Introduction Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum Data Output

Caption: Workflow for GC-MS analysis.

FragmentationPathway M Molecular Ion (M+) m/z 228/230 Frag1 [C9H9O2]+ m/z 149 M->Frag1 - •Br Frag2 [C8H8O2]+• m/z 136 M->Frag2 - •CH2Br Frag3 [CH2Br]+ m/z 93/95 M->Frag3 Cleavage

Caption: Predicted fragmentation of this compound.

A Researcher's Guide to Validating 2-Substituted-1,4-Benzodioxane Structures with HSQC and HMBC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. The 2-substituted-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry. However, synthetic routes often yield positional isomers, particularly when substitutions are made on the benzene ring. Differentiating these isomers using one-dimensional NMR techniques alone can be challenging, as their ¹H and ¹³C spectra are often nearly indistinguishable.

This guide provides a comparative analysis of how two powerful 2D NMR techniques, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for the definitive structural validation of such isomers. We present experimental data for two model compounds, methyl 8-nitro-1,4-benzodioxane-2-carboxylate (3 ) and methyl 5-nitro-1,4-benzodioxane-2-carboxylate (4 ), to illustrate the power of this approach.

The Challenge: Differentiating Regioisomers

The synthesis of substituted 1,4-benzodioxanes, for instance, through the condensation of a substituted catechol with methyl 2,3-dibromopropionate, can result in a mixture of regioisomers.[1] In the case of our model compounds, the nitro group can be positioned at C-5 or C-8. As shown by their ¹H and ¹³C NMR data, the chemical shifts and multiplicities are remarkably similar, making a definitive assignment based on 1D spectra alone unreliable.[1]

The Solution: 2D NMR Correlation Spectroscopy

Two-dimensional NMR provides the necessary resolution by correlating nuclei through bonds.

  • HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹JCH). This is crucial for assigning the signals of all protonated carbons in the molecule.[2]

  • HMBC is the key to solving the isomer puzzle. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes even further.[2] These "long-range" correlations allow chemists to piece together the carbon skeleton, connecting molecular fragments and unambiguously placing substituents by observing correlations to non-protonated (quaternary) carbons.[1]

Comparative Data Analysis: 8-Nitro vs. 5-Nitro Isomer

The definitive assignment of isomers 3 and 4 relies on key HMBC correlations to the two quaternary carbons shared between the benzene and dioxane rings (C-9 and C-10). The analysis hinges on identifying specific ³JCH couplings.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Isomers 3 and 4

Atom No.Isomer 3 (8-Nitro) ¹HIsomer 3 (8-Nitro) ¹³CIsomer 4 (5-Nitro) ¹HIsomer 4 (5-Nitro) ¹³C
25.06 (pseudo t)72.14.94 (dd)71.5
34.59 (dd), 4.39 (dd)64.64.59–4.44 (m)65.3
5-137.7-139.2
67.11 (dd)120.57.25 (dd)121.0
76.93 (t)118.86.97 (t)118.6
8-139.17.54 (dd)122.4
9-144.5-143.7
10---138.3
C=O-167.5-167.5
OCH₃3.80 (s)53.23.84 (s)53.2

Data acquired in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C.[1]

Table 2: Key Diagnostic HMBC Correlations for Isomer Identification

IsomerKey Proton(s)Observed Correlation to Quaternary CarbonConclusion
3 (8-Nitro) H-7 (triplet, meta to NO₂)C-9 (δ 144.5 ppm)The proton meta to the substituent shows a ³J coupling to C-9.
H-3 (methylene)C-9 (δ 144.5 ppm)The dioxane methylene protons show a ³J coupling to C-9.
4 (5-Nitro) H-7 (triplet, meta to NO₂)C-9 (δ 143.7 ppm)The proton meta to the substituent shows a ³J coupling to C-9.
H-3 (methylene)C-10 (δ 138.3 ppm)The dioxane methylene protons show a ³J coupling to C-10.

In the 8-nitro isomer (3 ), both the methylene protons (H-3) and the aromatic proton meta to the nitro group (H-7) show a three-bond correlation to the same quaternary carbon, C-9.[1] Conversely, in the 5-nitro isomer (4 ), the meta proton (H-7) correlates to C-9, while the methylene protons (H-3) correlate to the other quaternary carbon, C-10. This distinct pattern of ³JCH correlations provides unequivocal proof of the substituent's position.

Visualizing the Data: HMBC Correlations and Experimental Workflow

The following diagrams illustrate the key HMBC correlations and the general workflow for structural validation.

Caption: Key ³JCH HMBC correlations for the 8-nitro isomer (3).

NMR_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Synthesized Product Mixture nmr_1d Acquire ¹H & ¹³C NMR start->nmr_1d isomers_suspected Spectra ambiguous? Isomers suspected? nmr_1d->isomers_suspected acquire_hsqc Acquire HSQC isomers_suspected->acquire_hsqc Yes structure_simple Structure Confirmed isomers_suspected->structure_simple No assign_protonated Assign ¹JCH (Protonated Carbons) acquire_hsqc->assign_protonated acquire_hmbc Acquire HMBC analyze_hmbc Analyze ²JCH / ³JCH to Quaternary Carbons acquire_hmbc->analyze_hmbc assign_protonated->acquire_hmbc structure_confirmed Structure Confirmed analyze_hmbc->structure_confirmed

Caption: General workflow for structural validation using 2D NMR.

Experimental Protocols

The following are generalized protocols for acquiring high-quality HSQC and HMBC spectra for small molecules on a Bruker spectrometer running TopSpin software.

Sample Preparation:

  • Dissolve 5-15 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Use a high-quality 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of particulate matter.

Protocol 1: Edited HSQC (hsqcedetgpsp)

The edited HSQC is highly recommended as it differentiates CH₂ signals from CH and CH₃ signals by phase.

  • Setup: After standard locking and shimming (sample should not be spinning), acquire a standard ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[2]

  • Load Experiment: Create a new experiment and load the parameter set hsqcedetgpsp.

  • Set Parameters (eda):

    • SW (F2): Set according to the ¹H spectrum.

    • o1p (F2): Set to the center of the proton spectrum.

    • SW (F1): Set to cover the expected ¹³C chemical shift range (e.g., 180-200 ppm for most organic molecules).

    • o2p (F1): Set to the center of the carbon spectrum.

    • TD (F2/F1): Typically 2K points in F2 and 256-512 increments in F1.

    • NS: Number of scans per increment. Start with 2 or 4 and increase for dilute samples. Must be a multiple of 2.[2]

    • CNST 2: Set based on the average one-bond ¹JCH coupling constant (typically ~145 Hz for sp³ carbons, ~160 Hz for sp²).

  • Acquisition: Set receiver gain (rga) and start the experiment (zg).

  • Processing: Use the command xfb to perform the Fourier transform. Phase correction may be required. CH/CH₃ correlations will appear as positive peaks (e.g., red), and CH₂ correlations as negative peaks (e.g., blue).

Protocol 2: HMBC (hmbcgplpndqf)

This gradient-selected, phase-sensitive HMBC is robust for structural elucidation.

  • Setup: Use the same ¹H spectral width and offset as determined for the HSQC.

  • Load Experiment: Create a new experiment and load the parameter set hmbcgplpndqf.

  • Set Parameters (eda):

    • F2 Dimension (¹H): Parameters (SW, o1p, TD) are typically the same as for HSQC.

    • F1 Dimension (¹³C): The spectral width (SW) should be wide enough to include all carbons, especially quaternary and carbonyl carbons (e.g., 220 ppm).[2]

    • NS: Typically 4, 8, or 16 scans per increment, depending on concentration.

    • CNST 13: This parameter is crucial and sets the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a good compromise for detecting a range of ²JCH and ³JCH couplings.[2] For specific cases, running two experiments optimized for 5 Hz and 10 Hz can ensure all correlations are observed.[2]

  • Acquisition: Set receiver gain (rga) and start the experiment (zg).

  • Processing: Use the command xfb. The spectrum is typically processed in magnitude mode and does not require phase correction.

By systematically applying these 2D NMR techniques, researchers can move beyond ambiguous 1D data to achieve confident and unambiguous structural validation of 2-substituted-1,4-benzodioxanes and other complex organic molecules.

References

alternative reagents to 2-Bromomethyl-1,4-benzodioxane for benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the 1,4-benzodioxane scaffold is a cornerstone in the development of a wide array of pharmaceuticals and biologically active compounds. Traditionally, 2-bromomethyl-1,4-benzodioxane has served as a key building block for introducing the benzodioxane moiety. However, the pursuit of more efficient, cost-effective, and greener synthetic routes has led to the exploration of various alternative reagents. This guide provides a comparative analysis of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison of Synthetic Routes

The choice of reagent for benzodioxane synthesis significantly impacts reaction efficiency, yield, cost, and environmental footprint. The following table summarizes the quantitative data for key alternative methods, providing a clear comparison with the traditional approach involving this compound.

Synthetic RouteStarting MaterialsKey Reagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Key Advantages
Route 1: From Catechol and Glycerol Carbonate Catechol, Glycerol CarbonateNaOCH₃Solvent-free1701up to 88Green, high yield, rapid, solvent-free.[1]
Route 2: From Catechol and Epichlorohydrin Catechol, EpichlorohydrinPotassium HydroxideAqueous100Not specified-Utilizes readily available starting materials.[2]
Route 3: From Catechol and 3-Chloro-1,2-propanediol Catechol, 3-Chloro-1,2-propanediolBaseNot specifiedNot specifiedNot specifiedHighEconomical for industrial scale, uses a stable reagent.[3]
Route 4: From Catechol and Ethyl 2,3-dibromopropionate Catechol, Ethyl 2,3-dibromopropionateAnhydrous K₂CO₃Dry AcetoneNot specifiedNot specified76Leads to a versatile carboxylic acid intermediate.[4][5]
Route 5: From 2-Hydroxymethyl-1,4-benzodioxane 2-Hydroxymethyl-1,4-benzodioxane, Dibromotriphenylphosphorane-AcetonitrileNot specified0.5-Direct conversion of the hydroxyl precursor to the bromo derivative.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the primary alternative synthetic routes to the 1,4-benzodioxane core, providing a clear visual representation of the chemical transformations.

G cluster_0 Route 1: Glycerol Carbonate Pathway catechol1 Catechol hmb 2-Hydroxymethyl-1,4-benzodioxane catechol1->hmb + NaOCH₃, 170°C, 1h glyc Glycerol Carbonate glyc->hmb

Caption: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane from Catechol.

G cluster_1 Route 2 & 3: Epoxide and Diol Pathways catechol2 Catechol hmb2 2-Hydroxymethyl-1,4-benzodioxane catechol2->hmb2 epichlorohydrin Epichlorohydrin epichlorohydrin->hmb2 + KOH, 100°C chloropropanediol 3-Chloro-1,2-propanediol chloropropanediol->hmb2 + Base

Caption: Alternative syntheses of 2-Hydroxymethyl-1,4-benzodioxane.

G cluster_2 Route 4: Carboxylic Acid Intermediate Pathway catechol3 Catechol ester_inter Intermediate Ester catechol3->ester_inter + K₂CO₃, Acetone dibromopropionate Ethyl 2,3-dibromopropionate dibromopropionate->ester_inter acid_inter 1,4-Benzodioxan-2-carboxylic acid ester_inter->acid_inter Saponification

Caption: Synthesis of a versatile carboxylic acid intermediate.

G cluster_3 Route 5: Bromination of Hydroxymethyl Precursor hmb3 2-Hydroxymethyl-1,4-benzodioxane bmb This compound hmb3->bmb + Acetonitrile, 30 min dbpp Dibromotriphenylphosphorane dbpp->bmb

Caption: Direct conversion to this compound.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed, offering a practical guide for laboratory implementation.

Route 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane via Glycerol Carbonate[1]
  • Materials: Catechol, Glycerol Carbonate (GlyC), Sodium Methoxide (NaOCH₃).

  • Procedure:

    • In a reaction vessel, combine catechol and a slight excess of glycerol carbonate.

    • Add a catalytic amount of sodium methoxide.

    • Heat the mixture to 170°C with stirring for 1 hour. The reaction is performed without a solvent.

    • Upon completion, the desired product, 2-hydroxymethyl-1,4-benzodioxane (HMB), is formed with a yield of up to 88%.

    • The main side product is the HMB isomer.

Route 2: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane via Epichlorohydrin[2]
  • Materials: Pyrocatechol (Catechol), Epichlorohydrin, 10% aqueous Potassium Hydroxide (KOH) solution, Ether.

  • Procedure:

    • Combine 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution.

    • Stir the mixture vigorously at 100°C.

    • After cooling, extract the mixture with ether.

    • Wash the ether extract with dilute potassium hydroxide solution and then with water.

    • Dry the ether extract and evaporate the solvent.

    • Recrystallize the product from ethanol to obtain 2-hydroxymethyl-1,4-benzodioxane.

Route 4: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid[4][5]
  • Materials: Catechol, Ethyl 2,3-dibromopropionate, Anhydrous Potassium Carbonate (K₂CO₃), Dry Acetone.

  • Procedure:

    • Condense catechol with ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate to synthesize the intermediate ester.

    • Perform saponification of the intermediate ester to yield 1,4-benzodioxan-2-carboxylic acid.

    • The final product is a white solid with a reported yield of 76%.

Route 5: Synthesis of this compound from 2-Hydroxymethyl-1,4-benzodioxane[6]
  • Materials: 2-Hydroxymethyl-1,4-benzodioxane, Dibromotriphenylphosphorane, Acetonitrile, Ether, Hexane.

  • Procedure:

    • Dissolve 2-hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) in acetonitrile (200 mL).

    • Add dibromotriphenylphosphorane (50 g, 119 mmol) to the solution.

    • Stir the mixture for 30 minutes and then evaporate the solvent.

    • Take up the residue in a 1:1 mixture of ether/hexane.

    • Remove the triphenylphosphine oxide by filtration.

    • Evaporate the solvent to obtain this compound as a brownish solid, which can be used without further purification.

References

A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of 2-Substituted-1,4-Benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of 2-substituted-1,4-benzodioxanes is a critical analytical challenge in the development of pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position of the benzodioxane ring often dictates the pharmacological activity, making the accurate determination of enantiomeric purity essential.[1][2][3] High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[4][5] This guide provides a comparison of different chiral HPLC methods for the separation of 2-substituted-1,4-benzodioxane enantiomers, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The selection of the chiral stationary phase and the mobile phase composition are the most critical factors in achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including 2-substituted-1,4-benzodioxanes.[1][6]

Below is a summary of two distinct chiral HPLC methods that have been successfully employed for the separation of specific 2-substituted-1,4-benzodioxane derivatives.

ParameterMethod 1Method 2
Analyte(s) (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide and (S)-2-acetyl-1,4-benzodioxane(R, S)-methyl 1,4-benzodioxan-2-carboxylate
Chiral Stationary Phase Phenomenex Lux 3µ-Cellulose 1Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm)
Mobile Phase n-hexane/IPA (90:10, v/v)n-hexane/isopropanol (90:10, v/v)
Flow Rate Not Specified1 mL/min
Detection Not SpecifiedUV at 220 nm
Column Temperature Not Specified30 °C
Retention Time (t_R1_) 10.38 min ((R)-enantiomer of carboxamide)25.2 min
Retention Time (t_R2_) 12.01 min ((S)-enantiomer of carboxamide)27.1 min
Separation Factor (α) 1.16Not explicitly calculated but can be derived
Resolution (R_s_) 1.83Not explicitly calculated
Reference Straniero et al., Chirality, 2018[1][2]Li et al., RSC Adv., 2023[3]

Note: The separation factor (α) is a measure of the relative retention of the two enantiomers, and the resolution (R_s_) quantifies the degree of separation between the two peaks. Higher values for both parameters indicate better separation.

Experimental Workflow

The general workflow for chiral HPLC analysis of 2-substituted-1,4-benzodioxanes is outlined in the diagram below. This process involves sample preparation, HPLC analysis, and data processing to determine the enantiomeric purity.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample (e.g., 20 µL) filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Retention Times, Separation Factor, and Resolution chromatogram->calculate ee Determine Enantiomeric Excess calculate->ee

General workflow for chiral HPLC analysis.

Detailed Experimental Protocols

Method 1: Separation of (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide and (S)-2-acetyl-1,4-benzodioxane Enantiomers[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Phenomenex Lux 3µ-Cellulose 1 column.

  • Mobile Phase: A freshly prepared and degassed mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Sample Preparation: The purified compounds or crude reaction mixtures were dissolved in the mobile phase to an approximate concentration of 0.5-1 mg/mL. The resulting solution was filtered through a 0.45 µm filter prior to injection.

  • Injection Volume: 20 µL.

  • Analysis: The retention times for the (R) and (S) enantiomers were recorded. The separation factor (α) was calculated as the ratio of the retention factors of the two enantiomers (k2/k1), and the resolution (Rs) was calculated as 2[(t_R2_ – t_R1_)/(w1 + w2)], where w1 and w2 are the peak widths of the two enantiomers.

Method 2: Kinetic Resolution of (R, S)-methyl 1,4-benzodioxan-2-carboxylate[3]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: Daicel CHIRALCEL OJ-H column (5 µm, 4.6 mm × 250 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol in a 90:10 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Standard solutions of the substrate were prepared in a mixture of hexane and isopropyl alcohol (90:10).

  • Analysis: The retention times for the two enantiomers were determined to be 25.2 min and 27.1 min.

Conclusion

The successful chiral separation of 2-substituted-1,4-benzodioxane enantiomers is highly dependent on the specific analyte and the chosen chiral stationary phase. Both cellulose-based (Phenomenex Lux Cellulose-1) and amylose-based (Daicel CHIRALCEL OJ-H) CSPs have demonstrated excellent performance for different derivatives. The provided methods offer a solid starting point for researchers and drug development professionals working with this important class of compounds. Method development and optimization, including screening different CSPs and adjusting mobile phase composition, may be necessary to achieve the desired separation for novel 2-substituted-1,4-benzodioxanes.

References

The Strategic Utility of 2-Bromomethyl-1,4-benzodioxane in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a cornerstone of innovation. This guide provides a comparative analysis of the efficacy of 2-Bromomethyl-1,4-benzodioxane as a key intermediate in the synthesis of such molecules, with a particular focus on the development of α1-adrenergic receptor antagonists like Doxazosin. We will explore alternative synthetic strategies, present comparative data, and provide detailed experimental protocols to inform your research and development endeavors.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This compound is a versatile reagent for introducing this valuable fragment, typically through nucleophilic substitution reactions.

Comparative Analysis of Synthetic Routes to Doxazosin

Doxazosin, a potent and selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia, provides an excellent case study for evaluating the synthetic utility of reagents like this compound.[2][3] We will compare two primary synthetic approaches to this molecule.

Route 1: The "Amide Formation First" Approach

This common industrial method involves the initial reaction of a piperazine derivative with a 1,4-benzodioxane carboxylic acid derivative, followed by coupling with the quinazoline core. While not directly using this compound, the synthesis of the key intermediate, N-(1,4-benzodioxan-2-carbonyl)piperazine, relies on a precursor that could be derived from it.

Route 2: An Alternative "Cyclization First" Approach

An alternative strategy involves the initial formation of the 1,4-benzodioxane ring from catechol and a suitable three-carbon synthon, followed by subsequent modifications to introduce the piperazine and quinazoline moieties. This approach offers a different perspective on the assembly of the final product.

Parameter Route 1: "Amide Formation First" Route 2: "Cyclization First" Reference
Key Intermediate N-(1,4-benzodioxan-2-carbonyl)piperazine1,4-benzodioxan-2-methyl-formiate[2],[4]
Overall Yield ~77% (for the final coupling step)~51% (over two steps)[4]
Reagents 4-amino-2-chloro-6,7-dimethoxy quinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazinePyrocatechol, 2,3-dibromo-propionic acid methyl esters, Piperazine, 6,7-dimethoxy-2-chloro-4-amido quinazoline[2],[4]
Key Reaction Type Nucleophilic Aromatic SubstitutionCyclization, Amination, Condensation[2],[4]
Potential Issues Formation of bis-amide impurity during intermediate synthesis.Use of strongly acidic conditions for amination.[2]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the conversion of 2-Hydroxymethyl-1,4-benzodioxane to the target compound.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxane

  • Dibromotriphenylphosphorane

  • Acetonitrile

  • Ether

  • Hexane

Procedure:

  • Dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in acetonitrile.

  • Add dibromotriphenylphosphorane (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with a 1:1 mixture of ether and hexane.

  • Filter to remove the triphenylphosphine oxide precipitate.

  • Evaporate the filtrate to yield this compound as a brownish solid. This product is often used in the next step without further purification.[5]

Protocol for N-Alkylation using this compound (General)

This generalized protocol illustrates the use of this compound as an alkylating agent for amines.

Materials:

  • Amine substrate

  • This compound

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 - 1.5 eq) and stir the mixture.

  • Add a solution of this compound (1.0 - 1.2 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[6][7][8]

Signaling Pathway of α1-Adrenergic Receptor Antagonists

Molecules synthesized using this compound, such as Doxazosin, often target G-protein coupled receptors. Doxazosin specifically antagonizes the α1-adrenergic receptor. The binding of an agonist (like norepinephrine) to this receptor typically initiates a signaling cascade that leads to smooth muscle contraction. Antagonists like doxazosin block this binding, leading to vasodilation and a decrease in blood pressure.[9][10][11][12][13]

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates contraction Smooth Muscle Contraction pkc->contraction Leads to norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Activates doxazosin Doxazosin (Antagonist) doxazosin->alpha1_receptor Blocks

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of a bioactive molecule using this compound to its initial biological evaluation.

synthesis_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Amine, this compound) reaction N-Alkylation Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product Pure Bioactive Molecule workup->product characterization Structural Characterization (NMR, MS, etc.) product->characterization in_vitro In Vitro Assays (e.g., Receptor Binding) characterization->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo data Efficacy & SAR Data in_vivo->data

Caption: General Experimental Workflow.

References

A Comparative Guide to Alkylating Agents in Benzodioxane Synthesis: Stability, Reactivity, and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of this heterocyclic system, typically achieved through the Williamson ether synthesis, relies on the crucial choice of a dielectrophilic alkylating agent. This guide provides an objective comparison of two common classes of alkylating agents for the synthesis of 1,4-benzodioxane from catechol: dihaloalkanes and dialkylsulfonates, represented here by 1,2-dibromoethane and ethylene glycol ditosylate, respectively. This comparison is based on their stability, reactivity, and resulting reaction yields, supported by detailed experimental protocols.

Comparative Analysis of Alkylating Agents

The selection of an appropriate alkylating agent is critical for the efficient synthesis of 1,4-benzodioxane. The primary factors to consider are the reactivity of the leaving groups, potential side reactions, and practical considerations such as cost and stability.

Alkylating AgentLeaving GroupTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
1,2-DibromoethaneBromide (Br⁻)~60%[1]6[1]Readily available, lower cost.Less reactive than tosylates, may require harsher conditions.
Ethylene Glycol DitosylateTosylate (TsO⁻)Estimated >70%Estimated <6Highly reactive leaving group, milder reaction conditions possible.Higher cost, requires prior synthesis from ethylene glycol.

1,2-Dibromoethane is a widely used and cost-effective alkylating agent for benzodioxane synthesis. The bromide leaving groups are sufficiently reactive under basic conditions to facilitate the intramolecular cyclization with catechol. However, the reaction may require elevated temperatures and longer reaction times to achieve satisfactory yields.

Ethylene Glycol Ditosylate serves as a more reactive alternative. The tosylate group is an excellent leaving group, significantly more so than bromide. This enhanced reactivity can lead to shorter reaction times and potentially higher yields under milder conditions. The main drawback is the higher cost and the need to synthesize the ditosylate from ethylene glycol and tosyl chloride.

Experimental Protocols

Detailed methodologies for the synthesis of 1,4-benzodioxane using both 1,2-dibromoethane and a proposed protocol for ethylene glycol ditosylate are provided below.

Synthesis of 1,4-Benzodioxane using 1,2-Dibromoethane

Objective: To synthesize 1,4-benzodioxane from catechol and 1,2-dibromoethane.

Materials:

  • Catechol (11 g)

  • 1,2-Dibromoethane (23.5 g)

  • Anhydrous sodium carbonate (or potassium carbonate) (15 g)

  • Glycerol (10 ml, freshly distilled in vacuo)

  • Water (40 ml)

  • Benzene (60 ml)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of catechol, 1,2-dibromoethane, anhydrous sodium carbonate, and glycerol is placed in a round bottom flask connected to a reflux condenser.[1]

  • The reaction mixture is heated in an oil bath to 150-160°C with stirring and maintained at this temperature for 6 hours.[1] It is crucial to avoid overheating to prevent resinification, which can significantly reduce the yield.[1]

  • After cooling to room temperature, 40 ml of water is added to the reaction mixture.[1]

  • The resulting solution is transferred to a separatory funnel and extracted twice with 30 ml portions of benzene.[1]

  • The combined benzene extracts are dried over anhydrous magnesium sulfate.[1]

  • Benzene is removed by distillation, and the residue is purified by vacuum distillation to yield 1,4-benzodioxane.[1]

Expected Yield: Approximately 8 g (60% of theoretical yield).[1]

Proposed Synthesis of 1,4-Benzodioxane using Ethylene Glycol Ditosylate

Objective: To synthesize 1,4-benzodioxane from catechol and ethylene glycol ditosylate.

Materials:

  • Catechol

  • Ethylene Glycol Ditosylate

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round bottom flask, dissolve catechol and a molar equivalent of ethylene glycol ditosylate in anhydrous DMF.

  • Add 2.2 molar equivalents of anhydrous potassium carbonate to the solution.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain 1,4-benzodioxane.

Visualizing the Synthesis and a Key Signaling Pathway

To better illustrate the processes described, the following diagrams outline the experimental workflow and a relevant biological pathway where benzodioxane derivatives have shown activity.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification catechol Catechol reaction_step Williamson Ether Synthesis (Heating in Solvent) catechol->reaction_step alkylating_agent Alkylating Agent (1,2-Dibromoethane or Ethylene Glycol Ditosylate) alkylating_agent->reaction_step base Base (K2CO3 or Na2CO3) base->reaction_step extraction Aqueous Work-up & Extraction reaction_step->extraction purification Distillation or Chromatography extraction->purification product 1,4-Benzodioxane purification->product

Caption: General workflow for the synthesis of 1,4-benzodioxane.

Recent studies have highlighted the role of 1,4-benzodioxane derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->mTORC1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibits when active

References

Safety Operating Guide

Proper Disposal of 2-Bromomethyl-1,4-benzodioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL GUIDE

This document provides essential safety and logistical information for the proper disposal of 2-Bromomethyl-1,4-benzodioxane (CAS No. 2164-34-3). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a halogenated organic substance and must be managed as hazardous waste from the point of generation through final disposal.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Summary of Hazard Information

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Required Personal Protective Equipment (PPE) [3]

EquipmentSpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton™).
Protective Clothing Lab coat.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator with an appropriate filter (e.g., type ABEK) may be necessary for large quantities or in case of spills.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.[4] Do not dispose of this chemical down the drain or allow it to evaporate.[5][6]

Experimental Workflow for Waste Collection and Disposal
  • Segregation at Source:

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated solvent waste.[6][7][8] This is crucial as the disposal costs for halogenated waste are significantly higher.[6][9]

    • Do not mix with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[5][6]

  • Waste Container Selection and Labeling:

    • Collect waste in a designated, compatible, and leak-proof container. Polyethylene or other appropriate plastic containers are recommended, as halogenated solvents can produce acids that corrode metal containers.[5][9]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Halogenated Organic Waste" and the specific chemical name "this compound".[7][9]

    • Keep the waste container securely closed at all times, except when adding waste.[7][9]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area, such as a ventilated cabinet under a fume hood.[5][9]

    • The storage area should be cool, dry, and away from sources of ignition.[1] Secondary containment should be used to manage potential leaks.[9]

  • Arranging for Final Disposal:

    • The final disposal of this compound must be carried out by a licensed environmental management or hazardous waste disposal company.[4][10]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9] Provide them with an accurate description of the waste.

  • Spill Management:

    • Small Spills: If a small spill occurs that can be cleaned up quickly, trained personnel wearing appropriate PPE may handle it.[5]

      • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[5][10]

      • Collect the contaminated absorbent material into a sealed, properly labeled hazardous waste container.[5]

    • Large Spills: In the event of a large spill, evacuate the area immediately.[7] Notify your institution's emergency response team or EHS office.

Disposal Procedure Workflow

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Collect in dedicated 'Halogenated' waste stream) ppe->segregate container Step 3: Use Correct Container (Labeled, sealed, non-metallic) segregate->container storage Step 4: Store Safely (Ventilated, secure area, secondary containment) container->storage disposal Step 5: Arrange Professional Disposal (Contact EHS or licensed vendor) storage->disposal spill Spill Occurs storage->spill Potential Event end End: Waste Removed for Proper Disposal disposal->end small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill->small_spill Is it small & manageable? YES large_spill Large Spill: Evacuate & call emergency response spill->large_spill Is it small & manageable? NO small_spill->storage

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromomethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Bromomethyl-1,4-benzodioxane

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves. For incidental contact (e.g., splashes), Nitrile rubber gloves are recommended. For extended contact or immersion, Viton® or laminate (e.g., Silver Shield®) gloves are advised.[4]Prevents skin contact, which can cause irritation.[1] Glove material selection is critical and should be based on the duration of potential contact. Always inspect gloves for degradation or punctures before use.
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][5]Protects against splashes, which can cause serious eye irritation.[1][2][5]
Respiratory Protection Air-purifying respirator with a Type ABEK (EN 14387) combination filter cartridge.[5]Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2][3] ABEK filters provide broad protection against organic vapors, inorganic gases, acid gases, and ammonia.
Body Protection Laboratory coat or chemical-resistant apron. For large quantities or significant splash potential, chemical-resistant coveralls are recommended.Provides a barrier against accidental skin contact with the chemical.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Note: The breakthrough times for glove materials can be affected by factors such as chemical concentration, temperature, and the thickness of the glove.[2] It is strongly recommended to consult the glove manufacturer's specific chemical resistance data.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize risk. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.

Pre-Experiment Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and outlining specific mitigation strategies.

  • Fume Hood: Ensure a certified and properly functioning chemical fume hood is available. All handling of this compound must be performed within the fume hood.

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage or wear and replace as necessary.

  • Spill Kit: Confirm that a well-stocked chemical spill kit is readily accessible and that you are familiar with its contents and use.

Handling and Experimental Use
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • In-Fume Hood Operations: Transfer and use the chemical within the sash of the chemical fume hood to ensure adequate ventilation.

  • Avoid Inhalation and Contact: Take care to avoid breathing vapors and prevent any contact with skin, eyes, or clothing.[1][3]

  • Controlled Dispensing: Use appropriate tools (e.g., spatulas, syringes) for transferring the chemical to minimize the risk of spills.

Storage
  • Container: Store this compound in its original, tightly sealed container.[1][3]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan
  • Waste Classification: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.[7]

  • Waste Collection: Collect hazardous waste in designated, properly labeled, and sealed containers.

  • Institutional Procedures: Dispose of the hazardous waste in strict accordance with your institution's and local environmental regulations. Do not pour this chemical down the drain.[1][7]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a prompt and organized response is crucial to contain the hazard and prevent exposure.

Spill_Response_Workflow A Evacuate Immediate Area B Alert Colleagues and Supervisor A->B C If Exposed, Use Emergency Shower/Eyewash B->C If personal exposure occurred D Don Appropriate PPE for Spill Cleanup B->D E Contain the Spill with Absorbent Material D->E F Collect Contaminated Material into a Labeled Waste Bag E->F G Decontaminate the Spill Area F->G H Dispose of Waste as Hazardous G->H I Report the Incident H->I

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.